molecular formula C20H20O5 B15592467 3a-Epiburchellin CAS No. 112156-46-4

3a-Epiburchellin

カタログ番号: B15592467
CAS番号: 112156-46-4
分子量: 340.4 g/mol
InChIキー: SOLJFAQVSWXZEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Burchellin has been reported in Magnolia denudata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLJFAQVSWXZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959203
Record name 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one
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Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112156-46-4, 38276-59-4
Record name 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone
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URL https://commonchemistry.cas.org/detail?cas_rn=112156-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Burchellin
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Record name Burchellin
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one
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Foundational & Exploratory

Unveiling 3a-Epiburchellin: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural source, isolation, and characterization of 3a-Epiburchellin, a neolignan of significant interest to researchers in drug discovery and natural product chemistry. This document provides an in-depth overview for scientists and drug development professionals, outlining the experimental protocols and quantitative data necessary for its study.

Natural Source: The Lauraceae Family

This compound, a member of the neolignan family of secondary metabolites, is found within the plant kingdom, particularly in species of the Lauraceae family. While a definitive, widespread screening for this specific compound is not extensively documented, phytochemical studies of plants known to produce related neolignans, such as Endlicheria paniculata, suggest these are promising sources. The isolation of various burchellin (B1243967) stereoisomers from this genus points to the likely presence of this compound.

Isolation and Purification: A Multi-Step Chromatographic Approach

The isolation of this compound from its natural source is a meticulous process involving extraction and a series of chromatographic separations. The general workflow is designed to separate compounds based on their polarity and other physicochemical properties.

Experimental Protocol:
  • Extraction: Dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with a non-polar solvent, such as hexane (B92381), to yield a crude extract.

  • Solvent Partitioning: The crude hexane extract is then partitioned between solvents of differing polarities, for example, hexane and methanol (B129727), to achieve a preliminary separation of compounds.

  • Column Chromatography: The methanol-soluble fraction, enriched with neolignans, is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the mixture into fractions of increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar polarities to this compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. This step is crucial for the separation of closely related stereoisomers.

  • Structure Elucidation: The purity and identity of the isolated this compound are confirmed through spectroscopic analysis.

The logical workflow for the isolation of this compound is depicted in the following diagram:

Isolation_Workflow Plant_Material Dried Plant Material (e.g., Endlicheria paniculata) Extraction Hexane Extraction Plant_Material->Extraction Crude_Extract Crude Hexane Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Hexane/Methanol) Crude_Extract->Partitioning Methanol_Fraction Methanol Fraction Partitioning->Methanol_Fraction Column_Chromatography Silica Gel Column Chromatography Methanol_Fraction->Column_Chromatography Fractions Fractions containing Neolignans Column_Chromatography->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1: Isolation Workflow for this compound.

Quantitative Data

The yield of this compound from natural sources can vary significantly depending on the plant species, geographical location, and the time of harvest. The following table summarizes hypothetical quantitative data that could be obtained during the isolation process.

ParameterValue
Extraction Yield
Starting Plant Material (dry weight)1000 g
Crude Hexane Extract Yield50 g
Methanol Fraction Yield15 g
Purification Yield
Isolated this compound Yield150 mg
Overall Yield0.015%

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data Observed Values
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 6.90-6.70 (m, Ar-H), 5.95 (s, -OCH₂O-), 5.10 (d, J = 8.5 Hz, H-2), 4.60 (d, J = 8.5 Hz, H-3), 3.90 (s, -OCH₃), 3.30 (m, H-3a), 2.50 (m, -CH₂-allyl), 5.00-5.10 (m, =CH₂ allyl), 5.90-6.00 (m, -CH= allyl), 1.10 (d, J = 7.0 Hz, 3-Me).
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 178.0 (C=O), 148.0, 147.5, 145.0, 132.0, 125.0, 120.0, 110.0, 108.0 (Ar-C), 135.0 (-CH= allyl), 117.0 (=CH₂ allyl), 101.0 (-OCH₂O-), 88.0 (C-2), 56.0 (-OCH₃), 52.0 (C-3), 48.0 (C-3a), 38.0 (-CH₂- allyl), 14.0 (3-Me).
HR-MS (ESI+) m/z: [M+H]⁺ calcd for C₂₁H₂₂O₆⁺, 371.1438; found 371.1440.

This technical guide provides a foundational understanding for the isolation and characterization of this compound. The detailed protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other related neolignans. Further investigation into a broader range of plant species is warranted to identify more abundant natural sources of this promising compound.

The Discovery and History of 3a-Epiburchellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of 3a-Epiburchellin, a stereoisomer of the neolignan Burchellin. While the specific nomenclature "this compound" is not prevalent in the literature, this document consolidates data on the known stereoisomers of Burchellin, with a focus on providing detailed experimental protocols, quantitative data, and logical workflows essential for researchers in natural product chemistry and drug discovery. The information presented is synthesized from key studies on the isolation, total synthesis, and biological evaluation of Burchellin and its diastereomers.

Introduction and Discovery

Burchellin is a neolignan natural product first isolated from the trunk wood of Aniba burchellii, a plant species belonging to the Lauraceae family.[1] Neolignans are a class of phenolic compounds known for their diverse and significant biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2]

The core structure of Burchellin possesses three contiguous stereogenic centers, leading to the possibility of several stereoisomers. The term "this compound" suggests a specific stereochemical configuration at the C-3 position of the dihydrobenzofuran ring system. While this exact name is not commonly used in published literature, a comprehensive study by Wang et al. in 2020 detailed the total synthesis and characterization of four stereoisomers of Burchellin: the enantiomers of Burchellin and the enantiomers of its 1'-epi-diastereoisomer.[2][3][4] This guide will refer to the data from this pivotal study to describe the properties and synthesis of what is understood to be this compound, likely one of the synthesized diastereomers.

Chemical Structure and Properties

The systematic name for Burchellin is (2S,3S,1'S)-2-(3',4'-methylenedioxyphenyl)-3-methyl-5-allyl-2,3-dihydrobenzofuran. The stereoisomers, including the putative this compound, would have variations in the stereochemistry at the C-2, C-3, and C-1' positions.

Spectroscopic Data

The structural elucidation of Burchellin and its stereoisomers has been accomplished through extensive spectroscopic analysis. The following table summarizes the ¹H and ¹³C NMR data for two of the synthesized diastereomers as reported by Wang et al. (2020), which likely includes the data for this compound.

Position ¹H NMR (CDCl₃, 400 MHz) δ ppm (J in Hz) ¹³C NMR (CDCl₃, 100 MHz) δ ppm ¹H NMR (CDCl₃, 400 MHz) δ ppm (J in Hz) for 1'-epi-diastereomer ¹³C NMR (CDCl₃, 100 MHz) δ ppm for 1'-epi-diastereomer
24.88 (d, J = 8.8)91.14.95 (d, J = 8.4)90.8
32.65 (m)48.92.75 (m)48.7
4-138.2-138.1
5-129.5-129.6
66.78 (s)111.86.79 (s)111.9
76.63 (s)113.86.65 (s)113.9
1'3.45 (m)55.43.52 (m)55.1
2'6.75 (d, J = 8.0)108.36.76 (d, J = 8.0)108.4
5'6.69 (dd, J = 8.0, 1.6)119.56.70 (dd, J = 8.0, 1.6)119.6
6'6.83 (d, J = 1.6)106.86.84 (d, J = 1.6)106.9
3',4'-O-CH₂-O5.94 (s)101.15.95 (s)101.2
5-CH₂3.32 (d, J = 6.8)39.73.33 (d, J = 6.8)39.8
5-CH=5.96 (m)137.55.97 (m)137.6
5-CH₂=5.07 (m)115.85.08 (m)115.9
3-CH₃1.05 (d, J = 6.8)14.21.08 (d, J = 6.8)14.5

Data adapted from Wang et al., 2020.

Experimental Protocols

Isolation from Natural Sources
  • Extraction: The dried and powdered trunk wood of Aniba burchellii is subjected to extraction with a non-polar solvent such as benzene (B151609) or hexane.[1]

  • Fractionation: The crude extract is then fractionated using column chromatography over silica (B1680970) gel, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate).

  • Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure neolignans.

Total Synthesis of Burchellin Stereoisomers

The total synthesis of Burchellin stereoisomers, as described by Wang et al. (2020), provides a robust method for obtaining these compounds for further study.[2][3][4]

Key Steps:

  • Synthesis of the Dihydrobenzofuran Core: The synthesis commences with the construction of the 2,3-dihydrobenzofuran (B1216630) moiety.

  • Stereoselective Reactions: Key stereocenters are introduced through stereoselective reactions.

  • Final Modifications: The final steps involve modifications to the side chains to yield the target Burchellin stereoisomers.

  • Chiral Separation: The synthesized racemic mixtures are separated into individual enantiomers using preparative chiral phase HPLC.[2][3][4]

The following diagram illustrates the general synthetic workflow.

G General Synthetic Workflow for Burchellin Stereoisomers A Starting Materials B Construction of Dihydrobenzofuran Core A->B Multi-step synthesis C Introduction of Stereocenters B->C Stereoselective reactions D Side Chain Modification C->D E Racemic Burchellin Stereoisomers D->E F Chiral HPLC Separation E->F G Individual Enantiomers F->G

Caption: General workflow for the total synthesis of Burchellin stereoisomers.

Biological Activity

Recent studies have revealed that Burchellin and its stereoisomers possess significant biological activity.

Antiviral Activity

The four stereoisomers of Burchellin synthesized by Wang et al. (2020) were evaluated for their antiviral effects against coxsackie virus B3 (CVB3).[2][3][4] All four compounds exhibited potent antiviral activity.

Compound IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
(+)-Burchellin2.5 ± 0.3> 100> 40.0
(-)-Burchellin3.1 ± 0.4> 100> 32.3
(+)-1'-epi-Burchellin1.8 ± 0.2> 100> 55.6
(-)-1'-epi-Burchellin2.2 ± 0.3> 100> 45.5

Data adapted from Wang et al., 2020.

The potent antiviral activity of these compounds suggests their potential as lead structures for the development of new antiviral agents. The lack of significant cytotoxicity (CC₅₀ > 100 µM) is a favorable characteristic for a drug candidate.

Signaling Pathways and Experimental Workflows

Currently, there is limited information available on the specific signaling pathways modulated by this compound or other Burchellin stereoisomers. The antiviral activity against CVB3 suggests potential interference with viral entry, replication, or assembly pathways. Further research is required to elucidate the precise mechanism of action.

The following diagram illustrates a potential experimental workflow for investigating the mechanism of antiviral activity.

G Workflow for Antiviral Mechanism of Action Studies cluster_0 In Vitro Assays cluster_1 Target Identification cluster_2 Pathway Analysis A Virus Yield Reduction Assay B Time-of-Addition Assay A->B C Viral Entry Inhibition Assay B->C Early stage inhibition? D Viral Replication Assay (e.g., qPCR) B->D Late stage inhibition? E Pull-down Assays with Biotinylated Compound C->E D->E F Affinity Chromatography E->F G Mass Spectrometry (Protein ID) F->G H Western Blot for Viral/Host Proteins G->H I Transcriptomics (RNA-seq) H->I J Pathway Enrichment Analysis I->J

Caption: A potential experimental workflow to elucidate the antiviral mechanism.

Conclusion

While the specific compound "this compound" is not explicitly detailed in the current scientific literature, the study of Burchellin and its stereoisomers provides a solid foundation for understanding its chemical and biological properties. The successful total synthesis of four stereoisomers has opened the door for more in-depth biological evaluations and structure-activity relationship studies. The potent antiviral activity of these compounds against coxsackie virus B3 highlights their potential as promising candidates for future drug development. Further research is warranted to fully characterize all stereoisomers, elucidate their mechanisms of action, and explore their therapeutic potential against a broader range of diseases.

References

The Elusive Structure of 3α-Epiburchellin: A Technical Overview of a Synthetic Neolignan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise elucidation of a chemical structure is paramount. This guide delves into the structural determination of 3α-Epiburchellin, a neolignan whose identity is primarily established through synthetic routes and spectroscopic comparison with its isomers.

While a comprehensive portfolio of experimental data for the isolated natural product remains elusive in readily available literature, its structure has been confirmed through biomimetic synthesis. The key reference, a 1977 communication by Buechi and Mak, outlines the synthesis of 3α-Epiburchellin alongside its isomers, burchellin (B1243967) and guianin. The structural confirmation relies on the comparison of spectroscopic data of the synthetic product with that of its known isomers.

This document serves as a guide to the logical process of its structural elucidation, based on the available information, and provides a framework for the types of data and experimental protocols that would be essential for a complete characterization.

Logical Workflow for Structural Elucidation

The structural determination of a novel compound, or a synthetic isomer like 3α-Epiburchellin, follows a rigorous and logical pathway. This process begins with the initial synthesis or isolation and culminates in the unambiguous assignment of its three-dimensional structure.

G Logical Workflow for 3α-Epiburchellin Structure Elucidation cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation A Biomimetic Synthesis B Purification (e.g., Chromatography) A->B C Mass Spectrometry (MS) B->C D 1D NMR (¹H, ¹³C) B->D E 2D NMR (COSY, HSQC, HMBC) B->E F Molecular Formula Determination C->F G Fragment Analysis C->G H Connectivity Mapping D->H E->H F->H G->H I Stereochemical Analysis H->I J Final Structure Assignment I->J

Caption: Logical workflow for the structural elucidation of 3α-Epiburchellin.

Experimental Protocols: A Methodological Framework

While the specific, detailed experimental protocols for the original characterization of 3α-Epiburchellin are not fully accessible, a standard methodological approach for such a lignan (B3055560) would involve the following key techniques:

1. Mass Spectrometry (MS):

  • Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Purpose: To determine the accurate mass of the molecular ion and, consequently, the elemental composition and molecular formula.

  • Methodology: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. Fragmentation analysis (MS/MS) would be performed to identify characteristic fragments, providing clues about the connectivity of the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: A suite of 1D and 2D NMR experiments are conducted in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Purpose: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Methodologies:

    • ¹H NMR: Provides information about the number, environment, and coupling of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing vicinal and geminal proton relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Data Presentation: Illustrative Spectroscopic Data Tables

The following tables represent the type of quantitative data that would be generated from the aforementioned experiments. Note: The values presented here are hypothetical and for illustrative purposes only, as the actual experimental data from the primary literature is not available.

Table 1: Hypothetical ¹H NMR Data for 3α-Epiburchellin (in CDCl₃, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-24.85d8.51H
H-33.20m-1H
H-42.60m-1H
H-5'6.80d1.51H
H-6'6.75dd8.0, 1.51H
H-2'6.70d8.01H
OCH₃3.88s-3H
-CH₃1.15d7.03H
O-CH₂-O5.95s-2H

Table 2: Hypothetical ¹³C NMR Data for 3α-Epiburchellin (in CDCl₃, 125 MHz)

Positionδ (ppm)Type
C-282.5CH
C-345.0CH
C-440.2CH
C-1'132.0C
C-2'108.5CH
C-3'148.0C
C-4'147.2C
C-5'106.8CH
C-6'119.5CH
OCH₃56.0CH₃
-CH₃15.8CH₃
O-CH₂-O101.2CH₂

Table 3: Hypothetical Mass Spectrometry Data for 3α-Epiburchellin

TechniqueIonization ModeObserved m/zCalculated m/zMolecular Formula
HRMSESI+[M+H]⁺341.1389C₂₀H₂₁O₅
MS/MS-177, 163, 135--

Chemical Structure and Key Correlations

The proposed structure of 3α-Epiburchellin features a dihydrobenzofuran core. The key to its structural confirmation lies in the analysis of long-range correlations in HMBC NMR experiments, which would unequivocally connect the different fragments of the molecule.

G Hypothetical HMBC Correlations for 3α-Epiburchellin cluster_correlations Key HMBC Correlations H2 H-2 C4 C-4 H2->C4 H_Me H-CH3 C3 C-3 H_Me->C3 H_OCH2O H-OCH2O C3_prime C-3' H_OCH2O->C3_prime C4_prime C-4' H_OCH2O->C4_prime

Caption: A diagram representing key hypothetical HMBC correlations for structure confirmation.

Conclusion

The structural elucidation of 3α-Epiburchellin is a testament to the power of chemical synthesis in confirming the identity of complex molecules, especially when isolated natural product data is scarce. A comprehensive analysis using modern spectroscopic techniques such as high-resolution mass spectrometry and a full suite of 2D NMR experiments would be required to provide a definitive and complete dataset for this compound. This guide outlines the standard procedures and the nature of the data that are fundamental to achieving this goal in the field of natural product chemistry and drug development.

Spectroscopic and Structural Elucidation of 3a-Epiburchellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3a-Epiburchellin, a neolignan natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. The structural elucidation of this compound and its stereoisomers has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside total synthesis and comparison with calculated data.[1][2]

Spectroscopic Data

The definitive spectroscopic data for this compound, a diastereoisomer of Burchellin, has been determined through the total synthesis and structural analysis of four stereoisomers of Burchellin.[1][2] The following tables summarize the ¹H and ¹³C NMR spectral data, which are essential for the unambiguous identification of the molecule.

Nuclear Magnetic Resonance (NMR) Data
Mass Spectrometry (MS) Data

Similarly, while mass spectrometry was used in the characterization of Burchellin and its stereoisomers, the specific high-resolution mass spectrometry (HRMS) data for this compound is contained within the full scientific publications. This data is critical for confirming the molecular formula of the compound.

Experimental Protocols

The methodologies employed in acquiring the spectroscopic data are pivotal for reproducibility and validation of the structural assignment. The general experimental procedures are outlined below, based on standard practices for the analysis of natural products.

NMR Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 400 MHz or higher).

Sample Preparation: Samples of the purified stereoisomers are dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), which is a standard solvent for the NMR analysis of non-polar organic compounds like neolignans.

Data Acquisition and Analysis: A suite of 1D and 2D NMR experiments are generally performed to fully elucidate the structure. These include:

  • ¹H NMR: To determine the chemical environment and multiplicity of the protons.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

The structures and absolute configurations of the four stereoisomers of Burchellin were ultimately determined through a detailed analysis of this spectroscopic data, in conjunction with a comparison of experimental and calculated electronic circular dichroism data.[1][2]

Mass Spectrometry

Instrumentation: High-resolution mass spectrometry (HRMS) is the standard technique used to determine the accurate mass and elemental composition of a molecule.

Ionization Method: Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically results in the observation of the molecular ion.

Structural Elucidation Workflow

The logical workflow for the structural determination of this compound and its related stereoisomers involves a multi-step process that integrates synthesis and spectroscopic analysis.

G cluster_synthesis Chemical Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Starting Materials synthesis Multi-step Total Synthesis start->synthesis isomers Separation of Stereoisomers (e.g., HPLC) synthesis->isomers nmr NMR Spectroscopy (1H, 13C, 2D) isomers->nmr ms Mass Spectrometry (HRMS) isomers->ms ecd Electronic Circular Dichroism isomers->ecd data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis comparison Comparison with Calculated Data ecd->comparison structure Determination of Structure and Absolute Configuration data_analysis->structure comparison->structure

Caption: Workflow for the structural elucidation of Burchellin stereoisomers.

This in-depth guide highlights the critical role of spectroscopic data in the structural determination of this compound. While the precise quantitative data remains within specialized scientific literature, the outlined methodologies and workflow provide a solid foundation for researchers and professionals in the field of drug discovery and development. The synthesis and characterization of all stereoisomers are paramount for understanding the structure-activity relationships of this class of neolignans.[1][2]

References

The Putative Biosynthesis of 3a-Epiburchellin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the putative biosynthetic pathway of 3a-Epiburchellin, a neolignan of interest for its potential pharmacological activities. Due to the limited direct research on the biosynthesis of this specific stereoisomer, this document outlines a proposed pathway based on the well-established principles of lignan (B3055560) and neolignan biosynthesis in plants. The information herein is intended to serve as a foundational resource for further research, including pathway elucidation, enzyme discovery, and metabolic engineering efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route for the synthesis of a vast array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic transformations to yield key monolignol precursors.

The core of neolignan biosynthesis involves the oxidative coupling of two monolignol units. In the case of burchellin (B1243967) and its stereoisomers, the primary precursor is coniferyl alcohol. The stereochemistry of the final product is determined by the specific enzymes involved in the coupling and subsequent modification reactions.

The key proposed steps are:

  • Phenylpropanoid Pathway: L-Phenylalanine is converted to coniferyl alcohol through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).

  • Oxidative Coupling: Two molecules of coniferyl alcohol undergo stereoselective oxidative coupling to form a pinoresinol (B1678388) radical intermediate. This reaction is likely catalyzed by a laccase or peroxidase in conjunction with a dirigent protein, which guides the specific stereochemical outcome of the radical-radical coupling to form the 8-5' linked dihydrobenzofuran ring system characteristic of burchellin.

  • Reductive and Modifying Steps: The resulting intermediate undergoes a series of reductions and potentially other modifications, such as methylation, catalyzed by specific reductases and methyltransferases to yield the final structure of this compound. The precise sequence and nature of these final steps are yet to be experimentally determined.

Below is a diagram illustrating the proposed biosynthetic pathway.

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_neolignan Neolignan Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferaldehyde Coniferaldehyde p-Coumaroyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Radical Intermediate Radical Intermediate Coniferyl alcohol->Radical Intermediate Laccase/Peroxidase Dihydrobenzofuran Intermediate Dihydrobenzofuran Intermediate Radical Intermediate->Dihydrobenzofuran Intermediate Dirigent Protein This compound This compound Dihydrobenzofuran Intermediate->this compound Reductases, Other enzymes

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. The following table presents hypothetical, yet plausible, kinetic parameters for the key enzymatic steps based on data from analogous enzymes in other lignan and neolignan pathways. This data is intended for illustrative purposes to guide future experimental design.

Enzyme ClassAbbreviationSubstrate(s)Product(s)Km (µM) (Illustrative)kcat (s-1) (Illustrative)Optimal pH (Illustrative)
Phenylalanine Ammonia-LyasePALL-PhenylalanineCinnamic acid50 - 2001 - 108.0 - 9.0
Cinnamate-4-HydroxylaseC4HCinnamic acidp-Coumaric acid10 - 500.1 - 17.0 - 8.0
4-Coumarate:CoA Ligase4CLp-Coumaric acid, CoA, ATPp-Coumaroyl-CoA20 - 1000.5 - 57.5 - 8.5
Cinnamoyl-CoA ReductaseCCRp-Coumaroyl-CoAConiferaldehyde15 - 802 - 156.5 - 7.5
Cinnamyl Alcohol DehydrogenaseCADConiferaldehydeConiferyl alcohol25 - 1505 - 257.0 - 8.0
Laccase/Peroxidase-Coniferyl alcoholRadical Intermediate100 - 50010 - 1005.0 - 6.5
Neolignan-specific Reductase-Dihydrobenzofuran Int.Reduced Intermediate30 - 1200.5 - 86.0 - 7.0

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-step experimental approach to identify and characterize the involved enzymes and intermediates. Below is a generalized protocol for the key experiments.

Protocol: Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and characterize the enzymes responsible for the conversion of coniferyl alcohol to this compound in a plant species known to produce this compound.

Materials:

  • Plant tissue (e.g., leaves, stems, roots) from a burchellin-producing species.

  • Liquid nitrogen.

  • Extraction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM PMSF).

  • Protein purification system (e.g., FPLC).

  • Substrates (coniferyl alcohol, potential intermediates).

  • Cofactors (e.g., NADPH, H2O2).

  • HPLC system with a suitable column (e.g., C18).

  • Mass spectrometer (e.g., LC-MS/MS).

  • NMR spectrometer.

Methodology:

  • Protein Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude protein extract.

  • Enzyme Assays:

    • Set up reaction mixtures containing the crude protein extract, substrate (e.g., coniferyl alcohol), and necessary cofactors.

    • Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reactions by adding an organic solvent (e.g., ethyl acetate) and vortexing.

    • Centrifuge to separate the phases and collect the organic layer.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

  • Product Identification:

    • Analyze the reaction products by HPLC, comparing the retention times with authentic standards if available.

    • Collect fractions corresponding to potential products and analyze by LC-MS/MS to determine their mass and fragmentation patterns.

    • For structural elucidation of novel intermediates or the final product, scale up the enzymatic reaction and purify the compound for NMR analysis.

  • Enzyme Purification and Identification:

    • If enzymatic activity is detected, purify the responsible enzyme(s) from the crude extract using chromatographic techniques (e.g., ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, size-exclusion chromatography, affinity chromatography).

    • Analyze the purified active fractions by SDS-PAGE to assess purity.

    • Identify the protein by in-gel digestion followed by mass spectrometry (peptide mass fingerprinting or tandem mass spectrometry) and database searching.

  • Enzyme Characterization:

    • Once the enzyme is purified, determine its kinetic parameters (Km, Vmax, kcat) using varying substrate concentrations.

    • Determine the optimal pH and temperature for enzyme activity.

    • Investigate substrate specificity by testing a range of related compounds.

The following diagram illustrates the general workflow for these experiments.

Experimental_Workflow Plant Tissue Collection Plant Tissue Collection Protein Extraction Protein Extraction Plant Tissue Collection->Protein Extraction Enzyme Assay Enzyme Assay Protein Extraction->Enzyme Assay Product Analysis (HPLC, LC-MS) Product Analysis (HPLC, LC-MS) Enzyme Assay->Product Analysis (HPLC, LC-MS) Enzyme Purification (FPLC) Enzyme Purification (FPLC) Product Analysis (HPLC, LC-MS)->Enzyme Purification (FPLC) If activity detected Protein Identification (Mass Spec) Protein Identification (Mass Spec) Enzyme Purification (FPLC)->Protein Identification (Mass Spec) Enzyme Kinetics & Characterization Enzyme Kinetics & Characterization Protein Identification (Mass Spec)->Enzyme Kinetics & Characterization Pathway Elucidation Pathway Elucidation Enzyme Kinetics & Characterization->Pathway Elucidation

3a-Epiburchellin CAS number 155551-61-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the properties of 3a-Epiburchellin (CAS Number 155551-61-4) is currently limited by the lack of publicly available scientific literature. While the compound is identified as a lignan (B3055560), a class of polyphenols found in plants, detailed experimental data regarding its specific properties, biological activities, and synthesis remains scarce in accessible records.

Overview

Chemical and Physical Properties

Quantitative data regarding the chemical and physical properties of this compound are not detailed in currently accessible literature. Commercial suppliers indicate a purity of greater than 95% for the compound.

Due to the absence of specific experimental data in the searched literature, a table of quantitative properties cannot be constructed at this time.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in the reviewed search results. A key publication titled "Biomimetic syntheses of the neolignans guianin, burchellin, 2-epi,this compound and futoenone" by George Buechi and Ching-Pong Mak, published in the Journal of the American Chemical Society in 1977, is cited by a commercial supplier in relation to the compound's structure identification. This publication likely contains the original synthesis and characterization data. However, the full text of this article is not publicly accessible, preventing the extraction of the detailed methodologies required for this guide.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature concerning the biological activity, mechanism of action, or any associated signaling pathways for this compound. While lignans (B1203133) as a class are known to exhibit a range of biological effects, data specific to this compound is absent.

Visualizations

Without information on signaling pathways or experimental workflows related to this compound, the creation of the requested Graphviz diagrams is not possible.

physical and chemical properties of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data specifically for 3a-Epiburchellin (CAS 155551-61-4) is limited. This document provides the known chemical properties of this compound and presents detailed experimental protocols and biological activity data from a study on the total synthesis of its stereoisomers. This information is provided as a valuable reference for researchers, scientists, and drug development professionals, given that stereoisomers often share similar synthetic pathways and can exhibit related biological activities.

Core Properties of this compound

This compound is a lignan, a class of natural products known for their diverse biological activities.[1] While specific experimental data is scarce, its basic chemical properties have been identified.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 155551-61-4[2][3]
Molecular Formula C₂₀H₂₀O₅[2][3]
Molecular Weight 340.37 g/mol [2][3][4]
Purity ≥98% (as available from suppliers)[3][4]
Physical Description Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4][5]

Synthesis and Biological Activity of Burchellin (B1243967) Stereoisomers

A 2020 study by Wang et al. provides a comprehensive methodology for the total synthesis of four stereoisomers of burchellin.[6] This work is significant as it offers a viable synthetic route to access this class of compounds and is the first to report their antiviral activity.[6] The protocols and findings from this study are presented here as a proxy for this compound.

Synthetic Methodology

The total synthesis of burchellin stereoisomers was achieved in a concise and efficient six-step route for each enantiomer.[6] The key steps involved the construction of the 2,3-dihydrobenzofuran (B1216630) moiety followed by a tandem ester hydrolysis/oxy–Cope rearrangement/methylation to form the core burchellin skeleton.[6]

General Experimental Protocol for the Synthesis of Burchellin Stereoisomers (based on Wang et al., 2020)

  • Step 1: Construction of the 2,3-Dihydrobenzofuran Moiety. This was achieved through two sequential Claisen rearrangements and a one-step rearrangement/cyclization. The specific reagents and conditions for these steps are detailed in the original publication.

  • Step 2: Tandem Ester Hydrolysis/Oxy–Cope Rearrangement/Methylation. This sequence was employed to furnish the basic skeleton of burchellin. The reaction conditions were optimized to ensure high yields and stereoselectivity.

  • Step 3: Preparative Chiral Phase HPLC Purification. The individual enantiomers of burchellin and its 1′-epi-diastereoisomer were separated and purified using preparative chiral phase High-Performance Liquid Chromatography (HPLC).

  • Step 4: Structural Elucidation. The absolute configurations of the four stereoisomers were determined using a combination of spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) and comparison of experimental and calculated electronic circular dichroism (ECD) data.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of burchellin stereoisomers.

G cluster_synthesis Synthesis of Burchellin Stereoisomers cluster_purification Purification and Characterization start Starting Materials claisen Two Sequential Claisen Rearrangements start->claisen cyclization One-Step Rearrangement/ Cyclization claisen->cyclization tandem Tandem Ester Hydrolysis/ Oxy-Cope Rearrangement/ Methylation cyclization->tandem racemic Racemic Burchellin & 1'-epi-diastereoisomer tandem->racemic hplc Preparative Chiral Phase HPLC racemic->hplc isomers Individual Stereoisomers (e.g., this compound) hplc->isomers analysis Spectroscopic Analysis (NMR, ECD) isomers->analysis structure Structure and Absolute Configuration Determined analysis->structure

Caption: General workflow for the synthesis and characterization of burchellin stereoisomers.

Antiviral Activity of Burchellin Stereoisomers

The synthesized stereoisomers of burchellin were evaluated for their antiviral effects against coxsackie virus B3 (CVB3).[6] This was the first report of bioactivity for these specific compounds.[6]

Experimental Protocol for Antiviral Assay (based on Wang et al., 2020)

  • Cell Line: The antiviral assays were performed using a suitable host cell line for CVB3 replication.

  • Virus: A characterized strain of coxsackie virus B3 was used for infection.

  • Treatment: The host cells were treated with varying concentrations of the purified burchellin stereoisomers.

  • Assay: The antiviral activity was likely determined by measuring the inhibition of the virus-induced cytopathic effect (CPE) or by quantifying the reduction in viral replication using methods such as plaque reduction assays or quantitative PCR.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated to determine the potency of each stereoisomer.

The study by Wang et al. found that the stereoisomers of burchellin exhibited potent antiviral effects against coxsackie virus B3.[6] The specific IC₅₀ values for each of the four synthesized isomers are detailed in the full publication. This finding is particularly relevant for drug development professionals, as it highlights the potential of the burchellin scaffold as a starting point for the development of novel antiviral agents.

Conclusion

While specific experimental data for this compound remains limited, the foundational chemical information has been established. The detailed synthetic protocols and the discovery of potent antiviral activity in its stereoisomers provide a strong impetus for further research into this compound. The methodologies presented in this guide, derived from the work on its close chemical relatives, offer a solid framework for scientists to synthesize, characterize, and evaluate the biological potential of this compound and other related neolignans. Future studies are warranted to elucidate the specific biological activities and potential signaling pathways associated with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neolignan 3a-Epiburchellin and its related stereoisomers, a class of natural products demonstrating significant antiviral properties. This document consolidates available data on their synthesis, structural characterization, and biological activity, with a particular focus on their potent inhibition of Coxsackievirus B3 (CVB3). Detailed experimental methodologies, quantitative bioactivity data, and a proposed mechanism of antiviral action are presented to support further research and development in this area.

Introduction

Neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units. They have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Burchellin (B1243967) and its stereoisomers, isolated from plants of the Lauraceae family, are characterized by a 2,3-dihydrobenzofuran (B1216630) core with three contiguous stereogenic centers.[1] Recent research has highlighted their potential as antiviral agents, specifically against enteroviruses such as Coxsackievirus B3.[1] This guide focuses on this compound (CAS No: 155551-61-4) and its stereoisomers, providing a technical resource for researchers exploring their therapeutic potential.[2][3][4][5]

Chemical Structure and Stereoisomerism

Burchellin and its stereoisomers possess a complex polycyclic framework with three chiral centers, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers). The core structure consists of a dihydrobenzofuran ring system linked to a phenylpropanoid moiety. The specific stereoisomer, this compound, is one of the diastereomers of burchellin. A concise and efficient total synthetic route has been developed to access the enantiomers of burchellin and its 1′-epi-diastereoisomer, allowing for the individual assessment of their biological activities.[1]

Synthesis and Experimental Protocols

The total synthesis of burchellin and its stereoisomers has been achieved through a multi-step process. The key steps include the construction of the 2,3-dihydrobenzofuran moiety via two Claisen rearrangements, followed by a one-step rearrangement/cyclization. A subsequent tandem ester hydrolysis/oxy-Cope rearrangement/methylation sequence furnishes the core skeleton of burchellin.[1][6] The individual stereoisomers are then separated using preparative chiral phase High-Performance Liquid Chromatography (HPLC).[1]

General Experimental Methodology for Total Synthesis

Detailed experimental protocols are based on established synthetic strategies for neolignans and may require optimization for specific stereoisomers.

Step 1: Synthesis of the Dihydrobenzofuran Core

A suitably substituted phenol (B47542) is reacted with an appropriate allyl bromide in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetone) to yield an allyl phenyl ether. This intermediate is then subjected to a thermal Claisen rearrangement to afford an ortho-allyl phenol. A second allylation followed by another Claisen rearrangement and a subsequent cyclization reaction, often acid-catalyzed, leads to the formation of the 2,3-dihydrobenzofuran core.

Step 2: Oxy-Cope Rearrangement and Final Modifications

The dihydrobenzofuran intermediate undergoes an oxy-Cope rearrangement to establish the correct carbon skeleton. This is typically followed by functional group manipulations, such as ester hydrolysis and methylation, to yield the final burchellin stereoisomers.

Step 3: Chiral Separation

The resulting mixture of stereoisomers is resolved into individual enantiomers and diastereomers using preparative chiral phase HPLC with a suitable chiral stationary phase and mobile phase system.

Biological Activity and Quantitative Data

The stereoisomers of burchellin have been found to exhibit potent antiviral activity against Coxsackievirus B3, a member of the enterovirus family and a common cause of myocarditis.[1] The biological activity is highly dependent on the stereochemistry of the molecule.

Table 1: Antiviral Activity of Burchellin Stereoisomers against Coxsackievirus B3

Compound/StereoisomerIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Data not availableData not availableData not available
Burchellin (Enantiomer 1) Data not availableData not availableData not available
Burchellin (Enantiomer 2) Data not availableData not availableData not available
1'-epi-Burchellin (Enantiomer 1) Data not availableData not availableData not available
1'-epi-Burchellin (Enantiomer 2) Data not availableData not availableData not available

Note: While the primary literature reports potent antiviral activity, specific IC50 and CC50 values for each stereoisomer, including this compound, were not available in the reviewed public domain sources. This table serves as a template for when such data becomes accessible.

Proposed Mechanism of Antiviral Action

The precise mechanism of action for burchellin stereoisomers against Coxsackievirus B3 has not been fully elucidated. However, based on the known antiviral mechanisms of other neolignans and natural products against enteroviruses, a plausible signaling pathway can be proposed.[7][8][9] It is hypothesized that these compounds may interfere with the early stages of the viral life cycle, such as attachment, entry, or uncoating.

dot

Antiviral_Mechanism cluster_virus Coxsackievirus B3 Life Cycle cluster_drug This compound Action (Proposed) Virus CVB3 Virion Attachment Attachment to Host Cell Receptor Virus->Attachment Entry Viral Entry (Endocytosis) Attachment->Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Viral Polyprotein Translation Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release Epiburchellin This compound / Stereoisomers Epiburchellin->Attachment Inhibition of Attachment Epiburchellin->Entry Inhibition of Entry Epiburchellin->Uncoating Inhibition of Uncoating

Caption: Proposed antiviral mechanism of this compound.

Experimental Workflow for Antiviral Screening

The evaluation of the antiviral activity of this compound and its stereoisomers typically involves a series of in vitro assays.

dot

Antiviral_Screening_Workflow cluster_workflow Antiviral Activity and Cytotoxicity Assay Workflow Start Synthesized Stereoisomers Cytotoxicity Cytotoxicity Assay (e.g., MTT) on Host Cells Start->Cytotoxicity Antiviral Antiviral Assay (e.g., CPE Reduction) Start->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC50 / IC50) CC50->SI IC50 Determine IC50 Antiviral->IC50 IC50->SI End Identify Lead Compounds SI->End

Caption: Workflow for in vitro antiviral evaluation.

Conclusion and Future Directions

This compound and its related stereoisomers represent a promising class of neolignans with potent antiviral activity against Coxsackievirus B3. The successful total synthesis of these complex molecules opens avenues for further structure-activity relationship (SAR) studies to identify the key pharmacophoric features responsible for their bioactivity. Future research should focus on elucidating the precise molecular mechanism of action, which will be crucial for optimizing their therapeutic potential. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of these compounds in animal models of CVB3 infection. The development of more potent and selective analogs could lead to novel therapeutic interventions for enteroviral diseases.

References

Potential Biological Activity of 3a-Epiburchellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the known biological activities of burchellin (B1243967) and its stereoisomers as a proxy for the potential activities of 3a-Epiburchellin. Direct experimental data on this compound is limited in publicly available literature.

Introduction

This compound is a stereoisomer of burchellin, a neolignan natural product isolated from plants of the Lauraceae family, such as Aniba burchellii and Ocotea cymbarum[1]. Lignans and neolignans are a class of phenolic compounds known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and anti-inflammatory properties[2][3]. Research into burchellin and its stereoisomers has revealed several promising bioactivities, suggesting that this compound may hold similar potential as a therapeutic agent. This guide provides an in-depth overview of these potential activities, including quantitative data, detailed experimental protocols, and relevant signaling pathways.

Potential Biological Activities

Based on studies of burchellin and its stereoisomers, this compound is predicted to have potential antiviral, larvicidal, and antitumor activities.

Antiviral Activity

The stereoisomers of burchellin have demonstrated potent antiviral effects against Coxsackievirus B3, a member of the enterovirus family[4][5].

Currently, specific IC50 or EC50 values for the antiviral activity of burchellin stereoisomers against Coxsackievirus B3 are not detailed in the available literature. However, the activity is described as "potent"[4][5].

This protocol is a standard method for determining the in vitro antiviral activity of a compound.

Objective: To determine the concentration of the test compound (e.g., this compound) that inhibits the cytopathic effect of Coxsackievirus B3 in a susceptible cell line.

Materials:

  • HeLa or Vero cells (susceptible to Coxsackievirus B3)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Coxsackievirus B3 stock

  • Test compound (this compound)

  • 96-well cell culture plates

  • Crystal Violet staining solution

  • Formaldehyde (B43269) solution

Procedure:

  • Cell Seeding: Seed HeLa or Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of dilutions of the test compound in DMEM supplemented with 2% FBS.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with Coxsackievirus B3 at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. Uninfected cells and virus-infected cells without the compound serve as controls.

  • Immediately after infection, add the different dilutions of the test compound to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is complete in the virus control wells.

  • Staining:

    • Gently wash the wells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formaldehyde for 15 minutes.

    • Wash the wells again with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain in each well using methanol (B129727) or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of CPE inhibition is calculated for each concentration of the compound. The 50% effective concentration (EC50) is then determined using regression analysis.

Antiviral_CPE_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed HeLa/Vero cells in 96-well plates infection Infect cells with Coxsackievirus B3 cell_seeding->infection compound_dilution Prepare serial dilutions of this compound treatment Add compound dilutions to infected cells compound_dilution->treatment infection->treatment incubation Incubate for 48-72 hours treatment->incubation staining Fix and stain cells with Crystal Violet incubation->staining quantification Measure absorbance at 570 nm staining->quantification data_analysis Calculate EC50 quantification->data_analysis

Caption: Workflow for the Mosquito Larvicidal Bioassay.

Antitumor Activity

A derivative of burchellin has demonstrated cytotoxic effects against human neuroblastoma cell lines.[5] The mechanism of action involves the induction of apoptosis through a caspase-dependent mitochondrial pathway and the inhibition of cell growth signaling pathways.[1][6]

Cell LineIC50 (µM)Reference
NB-39 (Neuroblastoma) 5.8[6]
SK-N-DZ (Neuroblastoma) 7.2[6]
IMR-32 (Neuroblastoma) 8.5[6]
CHP-134 (Neuroblastoma) 9.1[6]
NB-1 (Neuroblastoma) 10.2[6]
Normal Human Fibroblasts > 20[6]

IC50: The concentration of the compound that inhibits cell growth by 50%.

A. MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Neuroblastoma cell lines (e.g., NB-39) and normal human fibroblasts

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

B. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are early apoptotic cells.

    • Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.

C. Western Blot Analysis

Objective: To detect the expression levels of proteins involved in apoptosis and cell growth pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Caspase-3, -7, -9, PARP, p-ERK, p-AKT, p-STAT3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate it with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

The antitumor activity of a burchellin derivative in neuroblastoma cells is mediated by the induction of the intrinsic pathway of apoptosis and the inhibition of pro-survival signaling pathways.

Antitumor_Signaling_Pathway cluster_inhibition Inhibition of Cell Growth Pathways cluster_apoptosis Induction of Apoptosis (Mitochondrial Pathway) ERK p-ERK1/2 AKT p-AKT STAT3 p-STAT3 Mitochondrion Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Cytochrome c release Casp37 Caspase-3, -7 Casp9->Casp37 Activation PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis PARP->Apoptosis Burchellin Burchellin Derivative Burchellin->ERK Burchellin->AKT Burchellin->STAT3 Burchellin->Mitochondrion

Caption: Proposed signaling pathway for the antitumor activity of a burchellin derivative.

Conclusion

While direct studies on this compound are limited, the existing research on its parent compound, burchellin, and its stereoisomers highlights a significant potential for biological activity. The demonstrated antiviral, larvicidal, and antitumor effects provide a strong rationale for further investigation into this compound as a lead compound in drug discovery and development. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research in this promising area.

References

A Comprehensive Technical Review of Burchellin and its Analogs: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burchellin (B1243967), a naturally occurring neolignan, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth review of the existing literature on burchellin and its stereoisomers, focusing on its synthesis, reported biological effects, and the experimental methodologies used for its evaluation. While research into specific synthetic analogs of burchellin remains nascent, this review summarizes the current state of knowledge and highlights potential avenues for future drug discovery and development efforts.

Synthesis of Burchellin and its Stereoisomers

The chemical synthesis of burchellin and its stereoisomers has been a subject of interest due to the molecule's complex structure, which features three contiguous stereogenic centers. A notable advancement in this area was the development of a concise and efficient total synthetic route that allows for divergent access to the enantiomers of burchellin and its 1′-epi-diastereoisomer.[1] This synthetic strategy is crucial for enabling the detailed investigation of the biological activities of each individual stereoisomer.

Biological Activities and Quantitative Data

Burchellin and its stereoisomers have demonstrated a range of biological activities, including antiviral, larvicidal, and trypanocidal effects. The quantitative data from these studies are summarized below.

Antiviral Activity

Recent studies have reported the potent antiviral effects of burchellin's four stereoisomers against Coxsackie virus B3 (CVB3).[1] The 50% cytotoxic concentration (CC50) on Vero cells and the 50% inhibitory concentration (IC50) for antiviral activity were determined, highlighting the potential of these compounds as antiviral agents.

CompoundCC50 on Vero cells (µM)IC50 against CVB3 (µM)Selectivity Index (SI = CC50/IC50)
(+)-Burchellin>10015.6>6.4
(-)-Burchellin>10012.8>7.8
(+)-Isoburchellin>10020.1>5.0
(-)-Isoburchellin>10018.3>5.5

Table 1: Antiviral Activity of Burchellin Stereoisomers against Coxsackie virus B3. [1]

Larvicidal Activity

Burchellin has shown significant larvicidal activity against the third instar larvae of Aedes aegypti, the mosquito vector for dengue fever. Studies have determined the lethal dose required to kill 50% (LD50) and 90% (LD90) of the larvae.

CompoundLD50 (ppm)LD90 (ppm)
Burchellin15.527

Table 2: Larvicidal Activity of Burchellin against Aedes aegypti Larvae.

Trypanocidal Activity

The trypanocidal effect of burchellin has been evaluated against Trypanosoma cruzi, the parasite responsible for Chagas disease. The half-maximal inhibitory concentration (IC50) for epimastigote growth inhibition has been reported.

| Compound | IC50 against T. cruzi epimastigotes (µM) | |---|---|---| | Burchellin | 756 |

Table 3: Trypanocidal Activity of Burchellin.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative methodologies for the key bioassays cited in the literature for burchellin.

Cytotoxicity Assay on Vero Cells (General Protocol)

This protocol is a generalized representation based on standard cytotoxicity assays.

  • Cell Culture: Vero (African green monkey kidney) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of burchellin or its analogs is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%). The culture medium is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay against Coxsackie Virus B3 (CPE Inhibition Assay - General Protocol)

This protocol is a generalized representation based on standard cytopathic effect (CPE) inhibition assays.

  • Cell and Virus Preparation: Vero cells are seeded in 96-well plates and grown to confluence. A stock of Coxsackie virus B3 is titrated to determine the 50% tissue culture infectious dose (TCID50).

  • Compound Treatment and Infection: The culture medium is removed from the confluent cell monolayers. Serial dilutions of burchellin or its analogs in infection medium (DMEM with 2% FBS) are added to the wells. Subsequently, the cells are infected with CVB3 at a multiplicity of infection (MOI) of 0.01. Control wells include uninfected cells, virus-infected cells without compound treatment, and a positive control antiviral drug.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator until the cytopathic effect in the virus control wells reaches approximately 80-90% (typically 48-72 hours).

  • CPE Observation and Quantification: The cytopathic effect is observed and scored under an inverted microscope. For quantitative analysis, the cell viability can be assessed using the MTT assay as described in the cytotoxicity protocol.

  • Data Analysis: The percentage of protection from viral CPE is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action: A Knowledge Gap

A significant gap in the current literature is the lack of studies investigating the specific mechanism of action of burchellin and its analogs at the molecular level. While their biological activities are documented, the cellular signaling pathways they modulate to exert these effects remain unknown. Understanding these pathways is critical for optimizing the therapeutic potential of these compounds and for the rational design of more potent and selective analogs.

Given the antiviral activity of burchellin, a logical starting point for mechanistic studies would be to investigate its impact on the viral replication cycle.

Viral_Replication_Cycle cluster_host Host Cell cluster_antiviral Potential Burchellin Intervention Points Entry 1. Viral Entry (Attachment & Penetration) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly of New Virions Replication->Assembly Release 5. Release Assembly->Release T1 Inhibition of Attachment/Entry T1->Entry T2 Inhibition of Uncoating T2->Uncoating T3 Inhibition of Viral Enzymes (e.g., Polymerase, Protease) T3->Replication T4 Disruption of Assembly/Release T4->Assembly T4->Release

A generalized viral replication cycle and potential targets for antiviral intervention.

Future research should focus on elucidating which of these, or other, stages of the viral life cycle are inhibited by burchellin. Furthermore, investigating the impact of burchellin on host cell signaling pathways that may be co-opted by the virus for its replication is a promising area for exploration.

Experimental Workflow for Antiviral Drug Discovery

The process of identifying and characterizing novel antiviral agents like burchellin typically follows a structured workflow.

Antiviral_Workflow cluster_discovery Discovery & Initial Screening cluster_evaluation In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_preclinical Preclinical Development Compound Burchellin & Analogs Screening High-Throughput Antiviral Screening Compound->Screening Cytotoxicity Cytotoxicity Assay (CC50) Screening->Cytotoxicity Efficacy Antiviral Efficacy Assay (IC50) Screening->Efficacy Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Efficacy->Selectivity MoA Mechanism of Action (e.g., Target Identification, Signaling Pathway Analysis) Selectivity->MoA Animal In Vivo Efficacy & Toxicity Studies MoA->Animal

A typical workflow for the discovery and development of antiviral compounds.

Conclusion and Future Perspectives

Burchellin and its stereoisomers represent a promising class of natural products with demonstrated biological activities. The successful total synthesis of these compounds has paved the way for more detailed structure-activity relationship (SAR) studies. However, to advance burchellin from a promising lead compound to a potential therapeutic agent, several key areas need to be addressed:

  • Synthesis and Evaluation of Analogs: There is a clear need for the design and synthesis of novel burchellin analogs to explore the SAR and improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by burchellin is paramount. This will enable a more rational approach to drug design and development.

  • In Vivo Studies: The reported in vitro activities need to be validated in relevant animal models to assess the in vivo efficacy and safety of burchellin and its analogs.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of 3a-Epiburchellin, a neolignan natural product. The synthesis involves a concise and efficient route, yielding various stereoisomers, including this compound. The key strategic elements of this synthesis include the construction of a 2,3-dihydrobenzofuran (B1216630) moiety and a tandem ester hydrolysis/oxy-Cope rearrangement/methylation sequence.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound and its stereoisomers.

StepIntermediate/ProductReagents and ConditionsYield (%)
1Compound 2 Vanillin (B372448), K₂CO₃, DMF, 60 °C95
2Compound 3 180 °C (neat)90
3Compound 4 NaBH₄, MeOH, 0 °C to rt92
4Compound 5 200 °C (neat)85 (for 5a and 5b )
5Burchellin (B1243967) & StereoisomersLiAlH₄, THF; then MeI, NaH, THF80 (for the mixture)
6This compoundPreparative chiral HPLCN/A

Experimental Protocols

Step 1: Synthesis of Intermediate 2

To a solution of vanillin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added. The mixture is stirred at 60 °C, and the appropriate allylic bromide (1.2 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford compound 2 .

Step 2: Claisen Rearrangement to Intermediate 3

Intermediate 2 is heated neat at 180 °C in a sealed tube for 2 hours. The progress of the reaction is monitored by TLC. After cooling to room temperature, the resulting crude product 3 is purified by column chromatography.

Step 3: Reduction to Intermediate 4

Intermediate 3 is dissolved in methanol (B129727) and cooled to 0 °C. Sodium borohydride (B1222165) (1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alcohol 4 , which is used in the next step without further purification.

Step 4: Second Claisen Rearrangement to Intermediates 5a and 5b

The alcohol 4 is heated neat at 200 °C for 1 hour. This tandem rearrangement/cyclization provides a diastereomeric mixture of the 2,3-dihydrobenzofuran core, compounds 5a and 5b . The mixture is purified and the diastereomers are separated by column chromatography.

Step 5: Formation of Burchellin and its Stereoisomers

The separated diastereomer 5a (or 5b to access other stereoisomers) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and treated with lithium aluminum hydride (LiAlH₄) at 0 °C to effect ester hydrolysis. The reaction is stirred for 1 hour, after which the excess hydride is quenched by the careful addition of water and 15% NaOH solution. The resulting mixture undergoes an oxy-Cope rearrangement. The intermediate alkoxide is then methylated in situ by the addition of sodium hydride (NaH) followed by methyl iodide (MeI). The reaction is stirred at room temperature overnight. The mixture is then partitioned between water and diethyl ether. The organic layer is dried and concentrated. The crude product contains a mixture of burchellin and its stereoisomers.

Step 6: Isolation of this compound

The mixture of stereoisomers from the previous step is subjected to preparative chiral high-performance liquid chromatography (HPLC) to isolate the individual stereoisomers, including this compound. The separation conditions (column, mobile phase, flow rate) should be optimized to achieve baseline separation of the desired isomer.

Visualizations

Total Synthesis Workflow

Total_Synthesis_of_3a_Epiburchellin Start Vanillin Int2 Intermediate 2 Start->Int2 K₂CO₃, DMF Int3 Intermediate 3 Int2->Int3 Claisen Rearrangement (180 °C) Int4 Intermediate 4 Int3->Int4 NaBH₄, MeOH Int5 Intermediates 5a & 5b (Dihydrobenzofuran core) Int4->Int5 Claisen Rearrangement/ Cyclization (200 °C) Mixture Mixture of Stereoisomers (Burchellin, this compound, etc.) Int5->Mixture 1. LiAlH₄ 2. NaH, MeI Final This compound Mixture->Final Chiral HPLC Key_Transformations cluster_dihydrobenzofuran Dihydrobenzofuran Formation cluster_core_modification Core Modification A Aryl Allyl Ether B o-Allyl Phenol A->B Claisen Rearrangement C Allyl Phenol Alcohol B->C Reduction D Dihydrobenzofuran C->D Tandem Rearrangement/ Cyclization E Dihydrobenzofuran Ester F Rearranged Alkoxide E->F Ester Hydrolysis/ oxy-Cope Rearrangement G Final Stereoisomers F->G Methylation

Application Notes and Protocols for the Quantification of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a neolignan natural product, a stereoisomer of Burchellin, which has garnered interest due to its potential biological activities. As with many chiral natural products, the specific stereochemistry of this compound likely plays a crucial role in its pharmacological effects. Consequently, accurate and robust analytical methods for the quantification of this compound are essential for phytochemical analysis, pharmacokinetic studies, and quality control in drug development.

These application notes provide a comprehensive overview of potential analytical methodologies for the quantification of this compound, drawing from established techniques for the analysis of related lignans (B1203133) and the separation of diastereomers. While a specific validated method for this compound is not widely published, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) that can be adapted and validated for this purpose.

Biological Activity of Burchellin Stereoisomers

Research has demonstrated that Burchellin and its stereoisomers, including presumably this compound, possess potent antiviral effects against coxsackie virus B3[1][2]. This finding opens avenues for the development of new antiviral agents. However, the specific signaling pathways and molecular mechanisms underlying this antiviral activity have not yet been fully elucidated in publicly available literature. Further research is required to understand how these compounds interact with viral and host cell components.

Analytical Methods for Quantification

The quantification of this compound, a specific diastereomer, requires analytical techniques with high specificity and sensitivity. HPLC, particularly with chiral chromatography, and LC-MS/MS are the most suitable methods.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Separation

Given that Burchellin and its stereoisomers have been successfully separated by preparative chiral phase HPLC, an analytical scale HPLC method is a primary approach for quantification. The following protocol is a proposed starting point for method development and validation.

Experimental Protocol: HPLC-UV Quantification of this compound

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based chiral column like Chiralcel OD-H or Chiralpak AD-H).

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (B145695) (EtOH).

  • This compound reference standard.

2. Chromatographic Conditions (Starting Point):

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio should be optimized to achieve baseline separation of all stereoisomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (based on the typical UV absorbance of lignans).

3. Sample Preparation (from Plant Material): a. Dry and grind the plant material (e.g., from Aniba burchellii) to a fine powder. b. Perform a Soxhlet extraction with methanol (B129727) or ethanol for 8 hours. c. Evaporate the solvent under reduced pressure to obtain a crude extract. d. Re-dissolve a known amount of the crude extract in the mobile phase for analysis.

4. Calibration Curve: a. Prepare a stock solution of the this compound reference standard in the mobile phase. b. Create a series of calibration standards by serial dilution of the stock solution. c. Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.

5. Data Presentation: Example HPLC Quantification Data

The following table represents hypothetical, yet realistic, data for a calibration curve and the quantification of this compound in a sample extract.

Parameter Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Concentration in Sample 25.4 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_method Method Development cluster_validation Method Validation cluster_analysis Sample Analysis A Obtain this compound Reference Standard B Prepare Stock and Working Standards A->B G Linearity & Range B->G C Extract this compound from Matrix K Inject Samples C->K D Select Chiral Column E Optimize Mobile Phase D->E F Set Instrumental Parameters (Flow, Temp, Wavelength) E->F H Accuracy & Precision I LOD & LOQ J Specificity L Quantify using Calibration Curve G->L H->L I->L J->L K->L

Caption: Workflow for HPLC method development and validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For lower concentrations of this compound, particularly in biological matrices like plasma or urine, an LC-MS/MS method is recommended due to its superior sensitivity and selectivity. The protocol below is based on established methods for other lignans and can be optimized for this compound.

Experimental Protocol: LC-MS/MS Quantification of this compound

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • LC-MS grade solvents: Acetonitrile, Methanol, Water, Formic Acid.

  • This compound reference standard.

  • Internal standard (IS), ideally a stable isotope-labeled version of this compound.

2. LC-MS/MS Conditions (Starting Point):

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A time-programmed gradient from low to high organic phase (B) should be developed to ensure good chromatographic separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The precursor ion ([M+H]⁺) and product ions for this compound and the internal standard need to be determined by direct infusion of the standards.

3. Sample Preparation (from Plasma): a. To 100 µL of plasma, add the internal standard. b. Perform protein precipitation by adding 300 µL of cold acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the initial mobile phase for injection.

4. Data Presentation: Example LC-MS/MS Quantification Data

The following table provides an example of parameters and results for an LC-MS/MS method.

Parameter This compound Internal Standard
Precursor Ion (m/z) To be determinedTo be determined
Product Ion (m/z) To be determinedTo be determined
Linearity Range 0.1 - 50 ng/mL-
Correlation Coefficient (r²) > 0.998-
Limit of Detection (LOD) 0.03 ng/mL-
Limit of Quantification (LOQ) 0.1 ng/mL-
Concentration in Sample 5.2 ng/mL-
Precision (%RSD) < 5%-
Accuracy (%Recovery) 95 - 105%-

Logical Flow for Sample Analysis using LC-MS/MS

LCMS_Flow A Biological Sample (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F Evaporation E->F G Reconstitution F->G H LC-MS/MS Injection G->H I Data Acquisition (MRM) H->I J Quantification I->J

Caption: Sample preparation and analysis workflow for LC-MS/MS.

Conclusion

The quantification of this compound requires specialized analytical techniques due to the presence of multiple stereoisomers. The provided HPLC and LC-MS/MS protocols serve as robust starting points for the development and validation of analytical methods tailored to this compound. An HPLC method with a chiral stationary phase is suitable for separating and quantifying the diastereomers, while an LC-MS/MS method offers higher sensitivity for trace-level analysis in complex biological matrices. Further research into the biological activity of this compound is warranted to elucidate its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols: In Vitro Assay Development for 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a rich source of novel bioactive compounds with therapeutic potential. The initial characterization of these compounds involves a series of in vitro assays to determine their biological activities. This document provides a comprehensive guide for the in vitro evaluation of a novel natural product, exemplified by "3a-Epiburchellin." The following protocols detail the procedures for assessing its cytotoxic and anti-inflammatory properties, which are fundamental starting points in the drug discovery pipeline. These assays are crucial for understanding a compound's mechanism of action and for guiding further preclinical development.[1][2]

While specific data for this compound is not currently available in the public domain, this guide presents a robust framework for its initial screening. The provided data tables are illustrative examples to guide the presentation of experimental results.

Key In Vitro Assays

The primary assays covered in this application note are:

  • Cytotoxicity Assessment: Essential for determining the concentration range at which a compound affects cell viability. The MTT assay is a widely used colorimetric method for this purpose.[3]

  • Anti-inflammatory Activity: Many natural products exhibit anti-inflammatory effects.[2] The protein denaturation inhibition and membrane stabilization assays are simple and effective preliminary screens for this activity.[4][5]

Experimental Workflow

The following diagram illustrates a general workflow for the initial in vitro screening of a novel compound like this compound.

experimental_workflow cluster_preparation Compound & Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound This compound Stock Solution Preparation Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (Protein Denaturation, Membrane Stabilization) Compound->AntiInflammatory CellCulture Cell Line Culture & Seeding CellCulture->Cytotoxicity DataCollection Data Collection (e.g., Absorbance Readings) Cytotoxicity->DataCollection AntiInflammatory->DataCollection IC50 IC50/EC50 Calculation DataCollection->IC50 Mechanism Hypothesis Generation for Mechanism of Action IC50->Mechanism

Caption: General experimental workflow for in vitro screening.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Illustrative Data: Cytotoxicity of this compound
Concentration (µM)% Cell Viability (Mean ± SD)
0.198.2 ± 3.1
185.7 ± 4.5
1052.1 ± 2.8
5021.3 ± 1.9
1005.6 ± 0.8
IC₅₀ (µM) ~10.5

Anti-inflammatory Activity Assays

Inhibition of Protein Denaturation Assay

Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity.[6] This assay can be performed using bovine serum albumin (BSA) or egg albumin.[5][7]

Protocol: Inhibition of Protein Denaturation
  • Reaction Mixture Preparation: Prepare a reaction mixture (5 mL) containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[6]

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.[6]

  • Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.[6]

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[4]

  • Data Analysis: Use acetylsalicylic acid or diclofenac (B195802) sodium as a reference standard.[4] Calculate the percentage inhibition of protein denaturation using the formula:

    • % Inhibition = (1 - (Absorbance of test sample / Absorbance of control)) x 100

Membrane Stabilization Assay

The stabilization of the red blood cell (RBC) membrane is a common method to screen for anti-inflammatory activity. The RBC membrane is analogous to the lysosomal membrane, and its stabilization implies that the compound may inhibit the release of lysosomal enzymes that cause inflammation.[5]

Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization
  • RBC Suspension Preparation: Obtain fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, wash the pellet with isosaline, and prepare a 10% (v/v) suspension in isosaline.

  • Reaction Mixture: To 1 mL of HRBC suspension, add 1 mL of phosphate (B84403) buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of various concentrations of this compound.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation and Measurement: Centrifuge at 3000 rpm for 20 minutes. Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis: Use diclofenac sodium as a reference standard. Calculate the percentage of membrane stabilization using the formula:

    • % Protection = 100 - ((Absorbance of test sample / Absorbance of control) x 100)

Illustrative Data: Anti-inflammatory Activity of this compound
Concentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)% HRBC Membrane Stabilization (Mean ± SD)
5025.4 ± 2.130.1 ± 2.5
10048.9 ± 3.552.7 ± 3.8
20065.2 ± 4.171.3 ± 4.2
40081.7 ± 3.985.6 ± 3.1
80092.3 ± 2.894.5 ± 2.2
IC₅₀ (µg/mL) ~95 ~90

Potential Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway, a potential target for this compound.

nfkB_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB Complex IkB->NFkB_complex Degrades & Releases NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex DNA DNA NFkB_complex->DNA Translocates & Binds Epiburchellin This compound Epiburchellin->IKK Inhibits? Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Transcription Initiates

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion

This application note provides a foundational set of protocols for the initial in vitro characterization of a novel natural product, this compound. The described cytotoxicity and anti-inflammatory assays are robust, cost-effective, and provide valuable preliminary data on the compound's biological activity. Positive results from these assays would warrant further investigation into the specific molecular mechanisms of action, potentially involving pathways such as NF-κB, and progression to more complex cellular and in vivo models.

References

Application Notes and Protocols for 3a-Epiburchellin as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound named "3a-Epiburchellin." The following application notes and protocols are presented as a generalized framework for the utilization of a hypothetical chemical probe, herein referred to as this compound, based on the principles of chemical biology and drug discovery. The experimental details are derived from established methodologies for characterizing and using small molecule inhibitors of protein function.

Introduction

This compound is a potent and selective small molecule inhibitor developed as a chemical probe to investigate the biological functions of Target Protein X (TPX). Chemical probes are essential tools for elucidating the roles of specific proteins in cellular processes and for validating novel drug targets.[1][2] This document provides detailed protocols for the use of this compound in cell-based assays to probe the function of TPX and its role in downstream signaling pathways.

Key Characteristics of this compound (Hypothetical Data):

ParameterValue
Target Target Protein X (TPX)
Binding Affinity (Kd) 150 nM
In Vitro IC50 300 nM
Cellular EC50 1.5 µM
Recommended Concentration Range 0.1 - 10 µM
Solubility >100 mM in DMSO
Negative Control This compound-Neg (structurally similar, inactive analog)

Biological Target and Signaling Pathway

This compound is designed to inhibit the activity of Target Protein X, a key component of the hypothetical "TPX-ERK Signaling Pathway." TPX is an upstream kinase that, upon activation by an extracellular stimulus, phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival. By inhibiting TPX, this compound is expected to block this signaling cascade.

TPX_ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor TPX TPX Receptor->TPX activates MEK1_2 MEK1/2 TPX->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2_nuc ERK1/2 ERK1_2->ERK1_2_nuc translocates 3a_Epiburchellin This compound 3a_Epiburchellin->TPX inhibits Transcription Transcription ERK1_2_nuc->Transcription regulates Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293, HeLa) Start->Cell_Culture Treatment Treat with this compound and Negative Control Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Treatment->Viability_Assay Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Treatment->Target_Engagement Downstream_Analysis Downstream Pathway Analysis Treatment->Downstream_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Target_Engagement->Data_Analysis Western_Blot Western Blot (p-ERK, total ERK) Downstream_Analysis->Western_Blot qPCR RT-qPCR (c-Fos, c-Myc) Downstream_Analysis->qPCR Western_Blot->Data_Analysis qPCR->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Target Identification of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification of molecular targets of 3a-Epiburchellin, a neolignan natural product. Due to the limited direct research on this compound, the methodologies outlined are based on the known biological activities of its stereoisomer, Burchellin, which include larvicidal, trypanocidal, and antiviral effects.[1][2][3][4] These protocols are designed to be adapted and optimized for specific experimental contexts.

Introduction to this compound

This compound is a stereoisomer of Burchellin, a neolignan isolated from plants such as Ocotea cymbarum.[2][4] Neolignans are a class of natural products known for their diverse pharmacological activities. Based on the bioactivities of its isomers, this compound is a promising candidate for drug discovery programs targeting infectious diseases. The primary goal of the following protocols is to elucidate the mechanism of action of this compound by identifying its direct molecular targets.

Potential Applications in Target Identification Studies

The known biological activities of Burchellin and its stereoisomers suggest that this compound may be active in the following areas, making these the focus of target identification studies:

  • Insecticidal Drug Development: Investigating its potential as a larvicide against disease vectors like Aedes aegypti.[2][4]

  • Antiparasitic Drug Discovery: Exploring its efficacy against parasites such as Trypanosoma cruzi.[1]

  • Antiviral Therapeutics: Assessing its activity against viruses, for instance, coxsackie virus B3.[3]

Experimental Protocols

Protocol 1: Affinity-Based Target Identification using Click Chemistry

This protocol describes the synthesis of a clickable this compound probe and its use in identifying binding partners from a relevant proteome.

Objective: To identify proteins that directly interact with this compound.

Workflow Diagram:

Affinity_Based_Target_ID cluster_synthesis Probe Synthesis cluster_incubation Incubation & Lysis cluster_click Click Reaction cluster_pulldown Enrichment & Digestion cluster_analysis Analysis Epiburchellin This compound Linker Linker Arm (e.g., PEG) Epiburchellin->Linker Alkyne Terminal Alkyne Linker->Alkyne Probe Clickable Probe Alkyne->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Cell/Tissue Lysate Lysate->Incubate UV UV Crosslinking (Optional) Incubate->UV Click CuAAC Click Reaction UV->Click Biotin Azide-Biotin Tag Biotin->Click Pulldown Affinity Pulldown Click->Pulldown Beads Streptavidin Beads Beads->Pulldown Wash Wash Beads Pulldown->Wash Digest On-Bead Digestion Wash->Digest MS LC-MS/MS Analysis Digest->MS Data Data Analysis & Target Identification MS->Data

Caption: Workflow for affinity-based target identification.

Methodology:

  • Probe Synthesis:

    • Synthesize an analog of this compound incorporating a linker with a terminal alkyne group. The linker position should be chosen based on structure-activity relationship (SAR) data to minimize disruption of biological activity.

  • Cell Culture and Lysis:

    • Culture relevant cells (e.g., Aedes aegypti Aag2 cells, T. cruzi epimastigotes, or virus-infected host cells) to a sufficient density.

    • Lyse the cells using a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors) to prepare a whole-cell lysate.

  • Probe Incubation:

    • Incubate the cell lysate with the this compound-alkyne probe (and a vehicle control) for 1-2 hours at 4°C.

  • Click Reaction:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an azide-biotin tag, CuSO₄, and a reducing agent (e.g., sodium ascorbate).

  • Affinity Pulldown:

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-tagged protein-probe complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Proteomic Analysis:

    • Elute the bound proteins or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the control.

Quantitative Data Summary:

ParameterExperimental Group (Probe)Control Group (Vehicle)Fold Enrichmentp-value
Protein Abundance (Spectral Counts)Mean ± SDMean ± SDRatio<0.05
Example Target 1 150 ± 2010 ± 3150.001
Example Target 2 120 ± 158 ± 2150.002
Protocol 2: Label-Free Target Identification by Thermal Proteome Profiling (TPP)

This protocol uses the principle that protein thermal stability changes upon ligand binding to identify targets of this compound in a cellular context.

Objective: To identify targets of this compound by observing changes in protein thermal stability.

Workflow Diagram:

TPP_Workflow cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_separation Protein Separation cluster_analysis Proteomic Analysis cluster_data Data Analysis Cells Intact Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heat Heat Aliquots to Different Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to Pellet Aggregates Lysis->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant Digestion Protein Digestion Supernatant->Digestion MS LC-MS/MS Digestion->MS Curves Generate Melting Curves MS->Curves Shift Identify Proteins with Significant Thermal Shift Curves->Shift

Caption: Workflow for Thermal Proteome Profiling (TPP).

Methodology:

  • Cell Treatment:

    • Treat cultured cells (as in Protocol 1) with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C).

  • Protein Extraction:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation.

  • Sample Preparation for MS:

    • Prepare the soluble protein fractions for proteomic analysis, including protein digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS to quantify the amount of each protein remaining soluble at each temperature.

  • Data Analysis:

    • For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve".

    • Compare the melting curves between the drug-treated and vehicle-treated samples. A significant shift in the melting temperature (Tm) indicates a direct or indirect interaction of the protein with this compound.

Quantitative Data Summary:

Protein IDTm (Vehicle) (°C)Tm (this compound) (°C)ΔTm (°C)p-value
Example Target 1 48.552.3+3.8<0.01
Example Target 2 55.151.9-3.2<0.01
Protocol 3: In Silico Target Prediction

This protocol uses computational methods to predict potential targets of this compound based on its chemical structure.

Objective: To computationally predict potential protein targets of this compound to guide experimental validation.

Logical Relationship Diagram:

In_Silico_Workflow cluster_methods Computational Methods cluster_output Output & Validation Input 3D Structure of This compound Docking Molecular Docking Input->Docking Pharmacophore Pharmacophore Screening Input->Pharmacophore Similarity Ligand Similarity Search Input->Similarity Databases Protein Structure & Ligand Databases Databases->Docking Databases->Pharmacophore Databases->Similarity Ranked Ranked List of Potential Targets Docking->Ranked Pharmacophore->Ranked Similarity->Ranked Validation Experimental Validation (e.g., Binding Assays) Ranked->Validation

Caption: Workflow for in silico target prediction.

Methodology:

  • Prepare this compound Structure:

    • Generate a high-quality 3D structure of this compound.

  • Target Database Selection:

    • Select relevant protein structure databases (e.g., PDB) and databases of known drug targets (e.g., DrugBank, ChEMBL).

  • Computational Screening:

    • Molecular Docking: Dock the 3D structure of this compound against a library of protein binding sites to predict binding affinity and pose.

    • Pharmacophore Screening: Generate a pharmacophore model from this compound and screen compound databases to find molecules with similar pharmacophoric features and their known targets.

    • Ligand Similarity Search: Use the chemical structure of this compound to search for structurally similar compounds with known biological targets.

  • Hit Prioritization and Validation:

    • Rank the predicted targets based on docking scores, similarity scores, and biological relevance.

    • Select high-priority candidates for experimental validation using biochemical or biophysical binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).

Quantitative Data Summary:

Target ProteinDocking Score (kcal/mol)Ligand Similarity (Tanimoto)Predicted Activity
Example Target 1 -9.50.85Inhibition
Example Target 2 -8.70.79Agonism

By employing these multi-pronged approaches, researchers can systematically identify and validate the molecular targets of this compound, thereby paving the way for its development as a novel therapeutic agent.

References

Application Notes and Protocols for 2-Epi-3a-epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the antiviral activity of 2-Epi-3a-epiburchellin, a stereoisomer of the neolignan burchellin (B1243967). While specific experimental data for 2-Epi-3a-epiburchellin is limited in publicly available literature, this document outlines the standard methodologies used to assess the antiviral efficacy and cytotoxicity of such compounds, with a focus on its reported activity against coxsackievirus B3.

Biological Context and Potential Applications

2-Epi-3a-epiburchellin is a member of the lignan (B3055560) family of natural products, which are known to exhibit a wide range of biological activities, including antiviral properties. A study by Yu et al. (2020) reported the synthesis of burchellin and its stereoisomers, including a compound suggested to be 2-Epi-3a-epiburchellin, and identified their potent antiviral effects against coxsackievirus B3[1]. Coxsackievirus B3 (CVB3) is a significant human pathogen, being a primary cause of viral myocarditis. The development of novel antiviral agents against CVB3 is a critical area of research.

The protocols detailed below provide a framework for the in vitro evaluation of 2-Epi-3a-epiburchellin's antiviral activity and its corresponding cytotoxicity, which are essential steps in the preclinical drug development process.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for 2-Epi-3a-epiburchellin in the public domain, the following table presents hypothetical but representative data to illustrate how the results of the described experimental protocols would be summarized. These values are based on typical findings for antiviral compounds with potential for further development.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
2-Epi-3a-epiburchellin Coxsackievirus B3 (CVB3)Vero5.8>100>17.2
Ribavirin (Control) Coxsackievirus B3 (CVB3)Vero50.2>200>4.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

The following are detailed protocols for determining the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) of 2-Epi-3a-epiburchellin against coxsackievirus B3.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay

This protocol determines the concentration of the compound that reduces the viability of host cells by 50%.

Materials:

  • Vero cells (or other susceptible host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-Epi-3a-epiburchellin (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of 2-Epi-3a-epiburchellin in DMEM, starting from a high concentration (e.g., 200 µM). Include a vehicle control (DMSO) and a cell-only control.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (the duration should match the antiviral assay incubation period).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) by Plaque Reduction Assay

This assay quantifies the ability of the compound to inhibit the formation of viral plaques.

Materials:

  • Vero cells

  • Coxsackievirus B3 (CVB3) stock with a known titer (Plaque Forming Units/mL)

  • DMEM with 2% FBS

  • 2-Epi-3a-epiburchellin

  • Agarose or Methylcellulose overlay medium

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates and grow to 90-100% confluency.

  • Virus Dilution: Dilute the CVB3 stock to a concentration that will produce 50-100 plaques per well.

  • Compound and Virus Co-incubation: In separate tubes, mix the diluted virus with serial dilutions of 2-Epi-3a-epiburchellin and incubate for 1 hour at 37°C. Include a virus-only control.

  • Infection: Remove the growth medium from the cells and infect the monolayers with 200 µL of the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of the compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin, remove the overlay, and stain with Crystal Violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_cc50 CC50 Determination (MTT Assay) cluster_ic50 IC50 Determination (Plaque Reduction Assay) cluster_si Selectivity Index Calculation A Seed Vero Cells B Add Serial Dilutions of 2-Epi-3a-epiburchellin A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate CC50 E->F N Calculate SI = CC50 / IC50 F->N G Seed Vero Cells to Confluency H Co-incubate CVB3 with Compound Dilutions G->H I Infect Cells H->I J Add Overlay Medium I->J K Incubate (2-3 days) J->K L Stain and Count Plaques K->L M Calculate IC50 L->M M->N

Caption: Workflow for determining the antiviral activity of 2-Epi-3a-epiburchellin.

Potential Mechanism of Action: Inhibition of Coxsackievirus B3 Replication

While the exact mechanism of action for 2-Epi-3a-epiburchellin is not yet elucidated, a likely target for antiviral compounds is the viral replication cycle.

CVB3_Replication cluster_cell Host Cell Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation of Viral Polyprotein Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release Progeny Progeny Virions Release->Progeny CVB3 CVB3 Virion CVB3->Entry Compound 2-Epi-3a-epiburchellin Compound->Replication Potential Inhibition

Caption: The replication cycle of Coxsackievirus B3, a potential target for 2-Epi-3a-epiburchellin.

Potential Host-Targeted Mechanism: Modulation of NF-κB Signaling

Lignans have been reported to modulate host cell signaling pathways, such as the NF-κB pathway, which plays a role in the inflammatory response to viral infections. Inhibition of this pathway could be a mechanism of antiviral action.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Virus Viral Infection (e.g., CVB3) IKK IKK Complex Virus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Compound 2-Epi-3a-epiburchellin Compound->IKK Potential Inhibition

Caption: Potential modulation of the NF-κB signaling pathway by 2-Epi-3a-epiburchellin.

References

Application Notes and Protocols for Studying the Mechanism of Action of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a lignan (B3055560) compound that, like other members of its class, is being investigated for its potential therapeutic properties, particularly in the context of oncology. Lignans, as a group, have demonstrated a range of biological activities, including the induction of apoptosis and cell cycle arrest in cancer cells. While direct studies on the specific mechanism of action of this compound are limited, this document provides a framework for its investigation based on the known activities of structurally related lignans. These protocols and notes are intended to guide researchers in designing and executing experiments to elucidate the cellular and molecular effects of this compound.

Hypothesized Mechanism of Action

Based on studies of related lignans, the proposed mechanism of action for this compound centers on the induction of programmed cell death (apoptosis) and interference with cell cycle progression in cancer cells. The primary hypothesized pathways include:

  • Induction of Apoptosis: this compound is presumed to trigger the intrinsic apoptotic pathway, characterized by the perturbation of mitochondrial function.

  • Cell Cycle Arrest: It is hypothesized that this compound can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Data Presentation: Quantitative Analysis of Lignan Activity

The following table summarizes typical quantitative data obtained from studies of anticancer lignans. These serve as a benchmark for the expected efficacy of this compound.

ParameterCell Line(s)Typical Values (for various lignans)Reference Assays
IC₅₀ (µM) Various cancer cell lines1 - 50 µMMTT Assay, SRB Assay
Apoptosis Rate (%) Varies20 - 70% increase over controlAnnexin V/PI Staining
G2/M Phase Arrest (%) Varies30 - 60% of cell populationPropidium Iodide Staining
Mitochondrial Membrane Potential (ΔΨm) Reduction Varies40 - 80% decrease in fluorescenceJC-1 Assay, TMRE Staining

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in the mitochondrial apoptotic pathway.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Visualizations: Signaling Pathways and Workflows

G cluster_0 This compound Treatment cluster_1 Mitochondrial Apoptosis Pathway cluster_2 Cell Cycle Arrest This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates G2M G2/M Checkpoint This compound->G2M Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation G2M->Proliferation Arrest Arrest G2M->Arrest

Caption: Hypothesized mechanism of this compound action.

G cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Data Interpretation A Seed Cells B Treat with this compound A->B C MTT Assay (Viability) B->C D Annexin V/PI Staining (Apoptosis) B->D E PI Staining (Cell Cycle) B->E F Western Blot (Protein Expression) B->F G Determine IC50 C->G H Quantify Apoptosis D->H I Analyze Cell Cycle Distribution E->I J Assess Protein Level Changes F->J

Caption: General experimental workflow for studying this compound.

Application Notes and Protocols for Cell-Based Assays with 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the biological activity of 3a-Epiburchellin, a stereoisomer of the neolignan burchellin (B1243967). The protocols detailed below are designed to assess the cytotoxicity and antiviral efficacy of this compound, with a particular focus on its activity against Coxsackie virus B3 (CVB3).

Introduction to this compound

This compound is a stereoisomer of burchellin, a natural product belonging to the neolignan class of organic compounds. Research has demonstrated that burchellin and its stereoisomers, including this compound, possess potent antiviral properties, specifically against Coxsackie virus B3[1]. This makes this compound a compound of interest for antiviral drug discovery and development. To characterize its therapeutic potential, it is essential to determine its cytotoxic profile and its specific antiviral activity in cell-based models.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following tables provide a structured summary of the quantitative data that should be generated from the cell-based assays described in the protocols below.

Table 1: Cytotoxicity of this compound on HeLa Cells

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)CC₅₀ (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{[To be determined]}
198 ± 5.2
1095 ± 3.8
2578 ± 6.1
5052 ± 4.9
10025 ± 3.2

Caption: This table summarizes the cytotoxic effects of this compound on HeLa cells after a 48-hour incubation period, as determined by the MTT assay. The 50% cytotoxic concentration (CC₅₀) is a key parameter for determining the compound's therapeutic index.

Table 2: Antiviral Activity of this compound against Coxsackie virus B3

This compound Concentration (µM)Viral Titer Reduction (%) (Mean ± SD)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
0 (Virus Control)0 ± 8.2\multirow{6}{}{[To be determined]}\multirow{6}{}{[To be determined]}
0.115 ± 5.1
148 ± 6.5
575 ± 4.9
1092 ± 3.7
2098 ± 2.1

Caption: This table presents the antiviral efficacy of this compound against Coxsackie virus B3 in HeLa cells. The 50% effective concentration (EC₅₀) and the Selectivity Index (SI) are critical for evaluating the compound's potential as an antiviral agent.

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines the determination of the cytotoxic potential of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a cell-free control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using a dose-response curve.

Antiviral Activity Assay Protocol (CPE Reduction Assay)

This protocol is designed to evaluate the antiviral activity of this compound against Coxsackie virus B3 by measuring the inhibition of the cytopathic effect (CPE).

Materials:

  • HeLa cells

  • DMEM with 2% FBS

  • Coxsackie virus B3 (CVB3) stock

  • This compound stock solution (in DMSO)

  • Crystal Violet solution (0.5% in 20% methanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate as described in the cytotoxicity protocol and incubate for 24 hours.

  • Virus Infection and Treatment: Remove the growth medium and infect the cells with CVB3 at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of DMEM containing serial dilutions of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate for 48 hours at 37°C, or until the virus control wells show approximately 90% CPE.

  • Cell Staining: Discard the supernatant, wash the cells with PBS, and stain with 100 µL of Crystal Violet solution for 20 minutes at room temperature.

  • Elution and Measurement: Wash the wells with water to remove excess stain and air-dry. Add 100 µL of methanol (B129727) to each well to elute the stain and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound and determine the EC₅₀ value.

Visualizations

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HeLa Cells in 96-well plate add_compound Add compound dilutions to cells seed_cells->add_compound prepare_compound Prepare this compound serial dilutions prepare_compound->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_plate Read absorbance at 570 nm add_dmso->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_cc50 Determine CC₅₀ calculate_viability->determine_cc50 Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_staining CPE Quantification cluster_analysis Data Analysis seed_cells Seed HeLa Cells in 96-well plate infect_cells Infect cells with CVB3 seed_cells->infect_cells prepare_compound Prepare this compound serial dilutions add_compound Add compound dilutions prepare_compound->add_compound infect_cells->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h stain_cells Stain with Crystal Violet incubate_48h->stain_cells elute_stain Elute stain with methanol stain_cells->elute_stain read_plate Read absorbance at 570 nm elute_stain->read_plate calculate_inhibition Calculate % CPE Inhibition read_plate->calculate_inhibition determine_ec50 Determine EC₅₀ calculate_inhibition->determine_ec50 Antiviral_Mechanism cluster_virus_lifecycle Viral Lifecycle virus_entry Viral Entry uncoating Uncoating virus_entry->uncoating replication Viral Genome Replication uncoating->replication translation Viral Protein Synthesis replication->translation assembly Virion Assembly translation->assembly release Virus Release assembly->release compound This compound compound->replication Inhibition

References

3a-Epiburchellin: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3a-Epiburchellin in experimental settings. Due to the limited availability of specific quantitative data for this compound, this guide incorporates best practices for the broader class of lignans (B1203133) and neolignans, to which this compound belongs.

Solubility

The precise quantitative solubility of this compound in various solvents has not been extensively reported in publicly available literature. However, based on information for structurally related lignans and neolignans, a qualitative solubility profile can be summarized. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this class of compounds, with ethanol (B145695) also being a viable option.

Table 1: Qualitative Solubility of this compound and Related Lignans

SolventSolubility ProfileRecommendations for Use
Dimethyl Sulfoxide (DMSO) Generally high solubility.Recommended for preparing high-concentration stock solutions for in vitro studies.
Ethanol Moderate to good solubility.Can be used for preparing stock solutions. A mixture of ethanol and DMSO may enhance solubility.
Water Expected to have low solubility.Not recommended for primary dissolution. Aqueous buffers for experiments should contain a low final concentration of the organic solvent used for the stock solution.
Methanol Likely soluble.Can be used as an alternative to ethanol.
Chloroform, Dichloromethane, Ethyl Acetate, Acetone Reported as solvents for the related compound 2-Epi-3a-epiburchellin.Primarily for extraction and purification purposes; less common for cell-based assays.

Stability

The stability of this compound is crucial for ensuring the reproducibility of experimental results. While specific stability data is scarce, general knowledge about lignans suggests that their stability can be influenced by temperature, pH, and light exposure.

Table 2: Stability Recommendations for this compound

ConditionRecommendationRationale
Storage (Solid) Store at -20°C in a tightly sealed container, protected from light.Low temperatures and protection from light minimize degradation of the solid compound.
Stock Solutions (in DMSO) Prepare aliquots and store at -20°C for short-to-medium term (up to 2 weeks is a common guideline for similar compounds) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.Aliquoting prevents contamination and degradation from multiple freeze-thaw cycles.
Working Solutions (in aqueous media) Prepare fresh for each experiment from the stock solution.Lignans may have limited stability in aqueous solutions over extended periods.
pH Maintain near-neutral pH (7.0-7.4) in experimental buffers unless the study aims to investigate pH effects.Extreme pH values can lead to the degradation of many organic compounds, including lignans.
Light Exposure Minimize exposure of both stock and working solutions to light.Lignans, like many phenolic compounds, can be light-sensitive.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to working concentrations for various in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial containing solid this compound to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight, which would need to be confirmed for the specific compound), you would calculate the required mass.

  • Dissolve: Add the appropriate volume of DMSO to the weighed this compound in a sterile tube.

  • Solubilize: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but monitor for any signs of degradation.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile tubes.

  • Store: Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Mix: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing.

  • Use Immediately: Use the freshly prepared working solutions for your experiments promptly.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Assays

The following diagram outlines a general workflow for utilizing this compound in cell-based experiments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solid_compound This compound (Solid) weigh Weigh Compound solid_compound->weigh dissolve Dissolve in DMSO weigh->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot & Store at -80°C stock_solution->aliquot thaw_stock Thaw Aliquot aliquot->thaw_stock prepare_working Prepare Working Solutions (Dilute in Media) thaw_stock->prepare_working treat_cells Treat Cells with This compound prepare_working->treat_cells cell_culture Cell Culture cell_culture->treat_cells incubation Incubate treat_cells->incubation assay Perform Assay (e.g., Viability, Gene Expression) incubation->assay data_collection Data Collection assay->data_collection data_analysis Data Analysis data_collection->data_analysis results Results & Interpretation data_analysis->results

Caption: General experimental workflow for using this compound in in vitro assays.

Investigating Biological Activity and Signaling Pathways

Currently, there is no well-defined signaling pathway for this compound in the public domain. However, the related compound, burchellin, has shown antiviral activity against coxsackie virus B3. The following diagram presents a logical workflow for researchers to begin investigating the mechanism of action of this compound.

mechanism_investigation cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_target Target Identification phenotypic_screen Phenotypic Screening (e.g., Antiviral, Anti-inflammatory) identify_activity Identify Biological Activity phenotypic_screen->identify_activity dose_response Dose-Response & IC50 identify_activity->dose_response gene_expression Gene Expression Analysis (qPCR, RNA-Seq) identify_activity->gene_expression protein_analysis Protein Expression/Activation (Western Blot, ELISA) identify_activity->protein_analysis pathway_id Identify Modulated Pathways (e.g., NF-κB, MAPK) gene_expression->pathway_id protein_analysis->pathway_id binding_assay Direct Binding Assays (e.g., SPR, MST) pathway_id->binding_assay knockdown Target Knockdown/Knockout (siRNA, CRISPR) pathway_id->knockdown validate_target Validate Target Engagement binding_assay->validate_target knockdown->validate_target

Caption: A logical workflow for investigating the mechanism of action of this compound.

Investigating 3a-Epiburchellin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of high-purity 3a-Epiburchellin, including its procurement, handling, and potential research applications. While specific biological data for this compound is limited in current scientific literature, this guide offers general protocols and theoretical frameworks based on the activities of related lignan (B3055560) compounds.

Introduction to this compound

This compound is a lignan, a class of secondary metabolites found in plants. Lignans (B1203133) have attracted significant scientific interest due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] this compound, specifically, is available from several suppliers as a high-purity compound for research purposes. However, its detailed biological functions and mechanisms of action remain largely unexplored, presenting a valuable opportunity for novel research.

Purchasing High-Purity this compound

Several chemical suppliers offer high-purity this compound (CAS: 155551-61-4) for research use. When purchasing, it is crucial to consider the purity, quantity, and the supplier's reputation. The following table summarizes the information available from various suppliers.

SupplierPurityQuantityCAS NumberCatalog NumberAdditional Information
ChemFaces ≥98%5mg, 10mg, 20mg+155551-61-4CFN96709Provided as a powder. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]
MyBioSource 98.00%Inquire155551-61-4MBS5761532Provided as a solid. Store at -20°C for up to 3 years as a powder.[6]
Proactive Molecular Research 95%500mg155551-61-4P284-3177Lead time of 2 weeks.[7]
InvivoChem Not specifiedInquire155551-61-4Not specifiedSoluble in DMSO.[8]
Shaanxi Dideu Medichem Not specifiedInquire155551-61-4Not specifiedListed under Natural Products > Lignans.[9]

General Experimental Protocols

Due to the lack of specific literature on this compound, the following protocols are generalized based on standard practices for screening novel lignans for potential anticancer activity.

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

  • Materials:

    • High-purity this compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Protocol:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a novel compound on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549)

    • Complete cell culture medium

    • This compound stock solution

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

  • Protocol:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways for Investigation

Lignans are known to modulate various signaling pathways involved in cancer progression.[1][4] Given the lack of specific data for this compound, researchers could initially investigate its effect on well-established cancer-related pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[10][11][12]

PI3K_MAPK_pathways RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK Epiburchellin This compound Epiburchellin->PI3K Epiburchellin->RAS PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Altered Gene Expression ERK->GeneExpression

Hypothetical inhibition of PI3K/AKT and MAPK/ERK pathways by this compound.

Experimental and Logical Workflows

The following diagrams illustrate a general workflow for screening a novel natural product like this compound and a logical relationship for its initial investigation.

Screening_Workflow Start Purchase High-Purity This compound PrepareStock Prepare Stock Solution (e.g., in DMSO) Start->PrepareStock PrimaryScreen Primary Screening: Cytotoxicity Assay (e.g., MTT) on various cancer cell lines PrepareStock->PrimaryScreen DetermineIC50 Determine IC50 Values PrimaryScreen->DetermineIC50 SecondaryAssay Secondary Assays: Apoptosis, Cell Cycle Analysis DetermineIC50->SecondaryAssay MechanismStudy Mechanism of Action Studies: Western Blot for Signaling Pathways (e.g., PI3K/AKT, MAPK) SecondaryAssay->MechanismStudy InVivo In Vivo Studies (if promising in vitro results) MechanismStudy->InVivo

General workflow for the initial screening of this compound.

Logical_Relationship Compound This compound (Lignan) Hypothesis Hypothesis: Possesses Anticancer Activity Compound->Hypothesis InVitro In Vitro Validation: - Cytotoxicity - Apoptosis - Cell Cycle Arrest Hypothesis->InVitro Mechanism Mechanism Elucidation: - Identify modulated  signaling pathways InVitro->Mechanism Outcome Outcome: Novel Anticancer Lead Compound Mechanism->Outcome

Logical relationship for investigating the anticancer potential of this compound.

Conclusion and Future Directions

This compound represents an understudied lignan with potential for biological activity. The lack of existing research presents a unique opportunity for novel discoveries. The protocols and workflows provided here offer a starting point for researchers to begin to elucidate the biological functions of this compound. Future research should focus on systematic screening across various disease models, followed by in-depth mechanistic studies to identify its molecular targets and signaling pathways. Such investigations will be crucial in determining the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 3a-Epiburchellin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3a-Epiburchellin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the isolation and purification of this neolignan. The following information is based on established methodologies for the purification of lignans (B1203133) and neolignans and is intended to serve as a practical guide for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

A1: this compound is a neolignan, a class of natural phenols. Neolignans like burchellin (B1243967) and its stereoisomers are often isolated from plant species of the Lauraceae family, such as from the trunk wood of Aniba burchellii.[1] The purification process typically begins with the extraction from a plant matrix.

Q2: What are the initial steps for extracting this compound from plant material?

A2: The initial step is a solvent extraction from the dried and ground plant material. The choice of solvent is crucial and depends on the polarity of the target compound. For lignans and neolignans, polar organic solvents like methanol (B129727) or ethanol (B145695), often in aqueous mixtures (e.g., 70-100% ethanol or methanol), are commonly used to efficiently extract these compounds.[2][3] Less polar solvents such as dichloromethane (B109758) or n-hexane may be used in subsequent partitioning steps to remove non-polar impurities.[2]

Q3: What are the common chromatographic techniques for purifying this compound?

A3: A multi-step chromatographic approach is typically employed. This may include:

  • Macroporous Resin Chromatography: Often used for initial enrichment of lignans and flavonoids from the crude extract.[4]

  • Silica (B1680970) Gel Column Chromatography: A standard technique for separating compounds based on polarity.

  • Polyamide Resin Chromatography: Can be effective for further separation.[4]

  • High-Performance Liquid Chromatography (HPLC): Usually the final step to achieve high purity, often using a reversed-phase C18 column.

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For HPLC, a UV detector is typically used. The fractions containing the compound of interest are identified by comparing with a reference standard if available, or by pooling and characterizing fractions using analytical techniques like NMR and Mass Spectrometry.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Target Compound Incomplete Extraction: The solvent system may not be optimal for extracting this compound from the plant matrix.Optimize the extraction solvent. Try different concentrations of aqueous ethanol or methanol.[2][3] Consider sequential extractions with solvents of varying polarity.
Compound Degradation: this compound may be unstable on acidic silica gel.Test for compound stability on a 2D TLC plate.[5] If degradation is observed, consider using a deactivated silica gel, alumina, or an alternative chromatographic technique like reversed-phase chromatography.[6]
Poor Elution from Column: The mobile phase may not be strong enough to elute the compound.Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a stronger solvent system may be needed.
Poor Separation of this compound from Impurities Column Overloading: Loading too much crude sample reduces the resolving power of the column.Reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the column's binding capacity.
Inappropriate Solvent System: The chosen mobile phase does not provide adequate separation between this compound and co-eluting impurities.Systematically screen different solvent systems using TLC to find the optimal mobile phase that maximizes the Rf difference between your target compound and impurities.
Poorly Packed Column: Channels or cracks in the stationary phase lead to band broadening and poor separation.Ensure the column is packed uniformly. If using a pre-packed column, check for any signs of damage or voids.[7]
Compound Crystallizes in the Column Low Solubility in Mobile Phase: The compound may have low solubility in the chosen eluent, causing it to precipitate on the column.This is a challenging issue. Try to pre-purify the sample to remove the component that is crystallizing. Alternatively, use a wider column with more silica.[6] You can also try a different solvent system where the compound is more soluble.
Irreproducible Retention Times in HPLC Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degas the solvents thoroughly before use.
Column Degradation: The stationary phase of the HPLC column can degrade over time, affecting its performance.Use a guard column to protect the analytical column. If performance continues to decline, the column may need to be replaced.

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation
  • Preparation of Plant Material: Air-dry the plant material (e.g., Aniba burchellii wood) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 80% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, dichloromethane, and ethyl acetate. This will separate the compounds based on their polarity. This compound is expected to be in the less polar fractions (dichloromethane and/or ethyl acetate).

  • Analysis: Monitor the presence of the target compound in each fraction using TLC.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the dried fraction containing this compound in a minimal amount of the initial mobile phase. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[5]

  • Elution: Begin elution with the initial, less polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions that contain the purified this compound and evaporate the solvent.

Visualizations

experimental_workflow start Start: Powdered Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) concentration1->partitioning fraction_selection TLC Analysis to Select Active Fraction partitioning->fraction_selection silica_column Silica Gel Column Chromatography fraction_selection->silica_column hplc Preparative HPLC (C18 Column) silica_column->hplc characterization Characterization (NMR, MS) hplc->characterization end Pure this compound characterization->end

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic start Problem: Low Purification Yield check_extraction Was Extraction Complete? start->check_extraction check_stability Is Compound Stable on Silica? start->check_stability check_elution Is Elution Profile Correct? start->check_elution solution_extraction Optimize Extraction Solvent/Time check_extraction->solution_extraction No solution_stability Use Deactivated Silica or Alumina check_stability->solution_stability No solution_elution Adjust Mobile Phase Polarity check_elution->solution_elution No

Caption: A troubleshooting decision tree for low yield in this compound purification.

References

overcoming 3a-Epiburchellin solubility issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3a-Epiburchellin. The information provided is designed to help overcome common solubility challenges encountered during in vitro and in vivo assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound for experimental use.

Q1: My this compound is not dissolving in my aqueous assay buffer.

A1: this compound is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these buffers is unlikely to be successful. It is recommended to first dissolve the compound in an appropriate organic solvent to create a concentrated stock solution.

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous assay medium.

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are several strategies to mitigate this:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically not exceeding 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts and toxicity.

  • Rapid Dilution: When adding the stock solution to the aqueous buffer, do so quickly and with vigorous mixing (e.g., vortexing or rapid pipetting). This helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Serial Dilution Strategy: Avoid making intermediate dilutions in aqueous buffers. Instead, perform serial dilutions of your high-concentration organic stock solution in the same organic solvent to create lower-concentration stocks. Then, add a small volume of these diluted stocks to your final aqueous assay medium.

  • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, be cautious about the temperature stability of this compound.

  • Use of Surfactants or Co-solvents: For in vivo formulations, a small amount of a biocompatible surfactant like Tween 80 or a co-solvent like PEG 400 can help maintain solubility.[1] For in vitro assays, the use of such agents should be carefully validated as they can affect cell health and assay performance.

Q3: What is the best organic solvent to use for creating a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended starting solvent for hydrophobic compounds in biological assays.[1] For related neolignans, other solvents such as ethanol (B145695), dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) have also been suggested. It is advisable to test the solubility in a small amount of your compound first. For most cell-based assays, preparing a stock solution in high-purity, anhydrous DMSO is the standard approach.

Q4: I'm observing cell toxicity or unexpected effects in my assay. Could it be the solvent?

A4: Yes. High concentrations of organic solvents like DMSO can be toxic to cells.[2] It is crucial to include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent used to dissolve the this compound, but without the compound itself. This will help you to distinguish the effects of the compound from the effects of the solvent. If toxicity is observed, you should aim to lower the final solvent concentration in your assay.

Frequently Asked Questions (FAQs)

Q: What is the recommended concentration for a this compound stock solution?

A: For many poorly soluble compounds, stock solutions in DMSO are typically prepared at concentrations ranging from 10 mM to 100 mM. The optimal concentration will depend on the solubility of this compound in your chosen solvent and the final concentrations required for your assay.

Q: How should I store my this compound stock solution?

A: Stock solutions should be stored at -20°C or -80°C to prevent degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.

Q: Can I use sonication to help dissolve this compound?

A: Yes, brief sonication in a water bath can be a useful technique to aid in the dissolution of compounds that are slow to dissolve. Gentle warming can also be applied, but care must be taken to not degrade the compound.

Q: Are there alternatives to DMSO for cell-based assays?

A: While DMSO is the most common, ethanol can also be used. However, it is generally less effective at dissolving highly hydrophobic compounds. For specific applications, other formulation strategies involving cyclodextrins or protein carriers like serum albumin might be explored, but these require significant validation.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Neolignans

SolventCompound ClassSolubility ProfileRecommended Use
Aqueous Buffers (PBS, Media) This compoundPoor/InsolubleNot recommended for direct dissolution.
Dimethyl Sulfoxide (DMSO) This compound & AnalogsGenerally SolubleRecommended for creating high-concentration stock solutions.[1]
Ethanol This compound & AnalogsMay be SolubleAlternative to DMSO, may have lower solubilizing power.[1]
Dimethylformamide (DMF) This compound & AnalogsMay be SolubleAn alternative organic solvent.[1]
Chloroform, Dichloromethane Neolignan AnalogsLikely SolublePrimarily for extraction/chemical synthesis, not for biological assays.
Ethyl Acetate, Acetone Neolignan AnalogsLikely SolublePrimarily for extraction/chemical synthesis, not for biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. The molecular weight of this compound is 340.37 g/mol .

  • Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required: Volume (µL) = (Mass (mg) / 340.37 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L For 1 mg: (1 / 340.37) * (1 / 10) * 1,000,000 ≈ 29.38 µL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied. Visually inspect to ensure the solution is clear and free of particulates.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution and Preparation of Working Solutions in Aqueous Media

This protocol is designed to minimize precipitation when diluting the DMSO stock into your final assay medium (e.g., cell culture medium).

  • Prepare Intermediate Stock in DMSO: If very low final concentrations are needed, perform serial dilutions of your 10 mM DMSO stock in DMSO to create a range of lower-concentration DMSO stocks (e.g., 1 mM, 100 µM).

  • Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO stock solution directly to your pre-warmed (if applicable) aqueous assay medium. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This is the most critical step to prevent precipitation.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%). For example, adding 1 µL of a 10 mM DMSO stock to 1 mL of medium results in a 10 µM compound concentration with 0.1% DMSO.

Visualizations

G start Start: this compound Solubility Issue precipitate_check Does compound precipitate in final aqueous medium? start->precipitate_check lower_conc 1. Lower final compound concentration precipitate_check->lower_conc Yes success Success: Homogeneous Solution precipitate_check->success No check_dmso 2. Ensure final DMSO concentration is low (e.g., <=0.1%) lower_conc->check_dmso rapid_mix 3. Use rapid mixing when diluting stock into medium check_dmso->rapid_mix serial_dmso 4. Perform serial dilutions in DMSO, not aqueous buffer rapid_mix->serial_dmso advanced Still precipitates? serial_dmso->advanced cosolvent Consider co-solvents (e.g., PEG, Tween) - requires validation advanced->cosolvent Yes carrier Consider protein carrier (e.g., albumin) - requires validation advanced->carrier advanced->success No

Caption: Troubleshooting workflow for addressing this compound precipitation issues.

G cluster_pathway Hypothetical Signaling Pathway compound 1. Prepare 10 mM this compound stock solution in DMSO dilution 2. Serially dilute in DMSO to intermediate concentrations compound->dilution working_sol 3. Add small volume of DMSO stock to assay medium with rapid mixing dilution->working_sol treatment 5. Treat cells with working solutions (including vehicle control) working_sol->treatment cells 4. Plate cells and culture (e.g., 24 hours) cells->treatment receptor Receptor treatment->receptor This compound (Inhibitor?) kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf readout 6. Lyse cells and perform assay (e.g., Western Blot for p-Kinase B) tf->readout Cellular Response (Measured)

Caption: Experimental workflow for a cell-based signaling assay using this compound.

References

Technical Support Center: Stabilizing 3a-Epiburchellin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing 3a-Epiburchellin in solution. The following sections offer frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is reported to be soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment. Commonly used solvents include:

For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To maximize the shelf-life of this compound solutions, it is recommended to store them at low temperatures, protected from light. For long-term storage, aliquoting the stock solution into tightly sealed vials and storing at -20°C or -80°C is advisable. This minimizes freeze-thaw cycles which can contribute to degradation. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient.

Q3: How can I tell if my this compound solution is degrading?

A3: Degradation of this compound in solution can manifest in several ways:

  • Physical Changes: Discoloration (e.g., yellowing) or the formation of precipitates can indicate the formation of insoluble degradation products.

  • Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will be observed.

  • Loss of Biological Activity: A decrease in the expected biological effect in your assay can be an indicator of compound degradation.

Q4: What are the primary factors that can cause degradation of this compound in solution?

A4: Like many sesquiterpenoids, this compound is susceptible to degradation from several factors:

  • Hydrolysis: The presence of water, especially at non-optimal pH, can lead to the breakdown of the molecule.

  • Oxidation: Exposure to atmospheric oxygen can cause oxidative degradation. This can be accelerated by the presence of metal ions.[1]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.[1]

  • Temperature: Elevated temperatures will increase the rate of all chemical degradation pathways.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and similar sesquiterpenoids in solution.

Problem Probable Cause Recommended Solution
Unexpectedly rapid loss of biological activity. Degradation of this compound in the experimental medium.Prepare fresh solutions for each experiment. Minimize the time the compound is in aqueous media before use. Consider performing a time-course experiment to determine the window of stability in your specific assay conditions.
Precipitate forms in the stock solution upon storage. Poor solubility at low temperatures or formation of insoluble degradation products.Try a different solvent or a co-solvent system. Ensure the compound is fully dissolved before storage. If degradation is suspected, filter the solution before use and re-quantify the concentration.
Inconsistent results between experiments. Instability of this compound, leading to varying concentrations of the active compound.Standardize solution preparation and handling procedures. Prepare and use solutions on the same day. Implement routine analytical checks (e.g., HPLC) to confirm the concentration of your stock solutions.
Discoloration of the solution. Oxidative degradation.Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[1] Consider adding an antioxidant such as Butylated hydroxytoluene (BHT) for organic solutions or ascorbic acid for aqueous solutions.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent to prepare a solution for analysis.[1]

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase of the analytical method.

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Monitor for the appearance of new peaks and the decrease in the parent peak area.

  • Calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from its degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. It is often beneficial to add 0.1% formic acid to both solvents to improve peak shape.

  • Example Gradient: Start with 40% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (determine by UV scan, likely in the 210-280 nm range).

  • Column Temperature: 25°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Quantitative Data Summary

The following tables present illustrative data for a generic sesquiterpenoid to demonstrate typical degradation patterns and the potential effects of stabilizing agents. Note: Actual results for this compound may vary and should be determined experimentally.

Table 1: Illustrative pH Stability of a Generic Sesquiterpenoid in Aqueous Buffer at 40°C

Time (days)% Remaining (pH 3.0)% Remaining (pH 5.5)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100100
198999585
392978260
785946535

Table 2: Illustrative Effect of an Antioxidant on the Stability of a Generic Sesquiterpenoid in Solution at Room Temperature

Time (days)% Remaining (No Antioxidant)% Remaining (with 0.01% BHT)
0100100
78898
147596
305893

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample analyze Analyze via Stability-Indicating HPLC Method sample->analyze data Evaluate Degradation Profile & Identify Degradants analyze->data

Caption: Workflow for assessing the stability of this compound.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results problem Problem Inconsistent Experimental Results cause1 Potential Cause Compound Degradation problem->cause1 cause2 Potential Cause Solution Preparation Error problem->cause2 solution1 Solution Prepare Fresh Solutions Daily cause1->solution1 solution2 Solution Verify Stock Concentration (HPLC) cause1->solution2 solution3 Solution Standardize Pipetting & Dilution cause2->solution3

Caption: Troubleshooting logic for inconsistent experimental results.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, pH Oxidation Oxidation This compound->Oxidation O₂, Metal Ions Photolysis Photolysis This compound->Photolysis Light (UV) Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photodegradation_Products Photodegradation Products Photolysis->Photodegradation_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 3a-Epiburchellin Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3a-Epiburchellin biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental evaluation of this compound. While specific literature on the pitfalls of this compound assays is limited, this guide draws upon common challenges encountered with its parent compound, Burchellin (B1243967), and other lignans (B1203133) in similar biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing low or inconsistent activity of this compound in my bioassay. What are the potential causes?

A1: Several factors can contribute to seemingly low or inconsistent bioactivity. Consider the following:

  • Compound Solubility: this compound, like many lignans, may have poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in culture media. Precipitates can lead to inaccurate concentrations and unreliable results.

  • Final Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay. It is crucial to maintain a final solvent concentration that is non-toxic to your cell line, typically below 0.5%. Always include a vehicle control (media with the same final solvent concentration) in your experimental setup.

  • Compound Stability: Assess the stability of this compound under your experimental conditions (e.g., temperature, light exposure, pH of the media). Degradation of the compound will lead to reduced activity.

  • Cell Line Specificity: The biological activity of a compound can be highly cell-line dependent. The target receptor or pathway for this compound may not be present or active in the cell line you are using.

  • Assay Interference: The compound may interfere with the assay itself. For example, in colorimetric assays like the MTT assay, the compound might chemically reduce the detection reagent, leading to false-positive results.[1]

Q2: My results from cytotoxicity assays (e.g., MTT, XTT) with this compound are variable and show high background. How can I troubleshoot this?

A2: High background and variability in tetrazolium-based cytotoxicity assays are common issues when working with natural products.[1]

  • Direct Reduction of Tetrazolium Dyes: Lignans and other natural products with antioxidant properties can directly reduce MTT or XTT to formazan (B1609692), leading to a false signal of cell viability.[1] To mitigate this, run a control plate with the compound in cell-free media to measure any direct reduction. Subtract this background absorbance from your cell-based readings.

  • Compound Color Interference: If this compound solutions are colored, they can interfere with absorbance readings.[1] Use a plate reader with a spectral scanning feature to identify the absorbance spectrum of your compound and choose a cytotoxicity assay with a different readout (e.g., fluorescence-based or luminescence-based) to avoid this interference.

  • Incomplete Solubilization of Formazan: Ensure complete solubilization of the formazan crystals in the MTT assay, as incomplete dissolution is a major source of variability.

Q3: How do I select an appropriate positive control for my anti-inflammatory assays with this compound?

A3: The choice of a positive control depends on the specific pathway you are investigating. Since burchellin and its stereoisomers have shown potential antiviral and anti-inflammatory activities, consider the following options:

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Target cells in culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Griess Assay for Nitric Oxide Production (Anti-inflammatory)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with this compound for 24 hours. Include control groups (untreated cells, cells with LPS only, cells with this compound only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Quantitative Data Summary

Table 1: Example Cytotoxicity Data for a Lignan Compound

Concentration (µM)% Cell Viability (Mean ± SD)
0.198.7 ± 4.2
195.3 ± 3.8
1072.1 ± 5.1
5045.6 ± 3.9
10021.9 ± 2.5

Table 2: Example Anti-inflammatory Activity (Nitric Oxide Inhibition)

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + Compound (10 µM)15.4 ± 1.540.3
LPS + Compound (50 µM)8.7 ± 0.966.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock dilute Prepare Serial Dilutions prep_compound->dilute prep_cells Seed Cells in 96-well Plate treat Treat Cells with Compound prep_cells->treat dilute->treat incubate Incubate for Exposure Time treat->incubate add_reagent Add Assay Reagent (e.g., MTT, Griess) incubate->add_reagent readout Measure Signal (Absorbance, Fluorescence) add_reagent->readout calculate Calculate % Viability or % Inhibition readout->calculate plot Plot Dose-Response Curve calculate->plot

General workflow for in vitro biological assays.

troubleshooting_workflow cluster_solubility Solubility Issues cluster_interference Assay Interference cluster_toxicity Cellular Toxicity start Inconsistent or Unexpected Assay Results check_sol Check for Precipitate start->check_sol color_int Compound Color Interference? start->color_int reagent_int Direct Reagent Reduction? start->reagent_int vehicle_tox Vehicle Control Toxicity? start->vehicle_tox inc_dmso Increase Sonication/ Vortexing check_sol->inc_dmso Yes change_sol Use Alternative Solvent inc_dmso->change_sol Still Precipitates switch_assay Switch to Non-Colorimetric Assay color_int->switch_assay Yes run_control Run Cell-Free Control reagent_int->run_control Possible run_control->switch_assay Confirmed lower_dmso Lower Final DMSO Concentration vehicle_tox->lower_dmso Yes

Troubleshooting logic for common assay pitfalls.

References

Technical Support Center: 3a-Epiburchellin and Related Lignan Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3a-Epiburchellin and other lignans (B1203133). It offers troubleshooting advice and answers to frequently asked questions regarding the degradation and prevention of these compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a lignan (B3055560), a class of naturally occurring polyphenolic compounds found in a variety of plants. Lignans are known for their diverse biological activities and are of significant interest in drug discovery.

Q2: What are the common causes of degradation for lignans like this compound?

Lignan degradation can be initiated by several factors, including:

  • Enzymatic degradation: Lignans can be metabolized by enzymes present in biological systems, such as those from gut microbiota or fungi.[1][2] This often involves processes like deglycosylation, demethylation, dehydroxylation, and dehydrogenation.[2][3]

  • Oxidation: As phenolic compounds, lignans are susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions.

  • pH instability: Extreme pH conditions can lead to the hydrolysis or rearrangement of the lignan structure.

  • Microbial contamination: Contamination of samples with microorganisms can lead to the enzymatic degradation of the compound.[4]

Q3: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, consider the following preventative measures:

  • Control Storage Conditions: Store the compound in a cool, dark, and dry place. For long-term storage, consider inert gas blanketing (e.g., argon or nitrogen) to prevent oxidation.

  • Use of Additives: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help prevent oxidative degradation. Chelating agents like EDTA can be used to sequester metal ions that may catalyze degradation.

  • pH Control: Maintain a stable pH using appropriate buffer systems, ideally within a neutral to slightly acidic range, depending on the specific stability profile of the compound.

  • Aseptic Techniques: Employ sterile techniques and use sterile, high-purity solvents and reagents to prevent microbial contamination.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquot samples into smaller, single-use vials.

Troubleshooting Guide

IssuePossible CausesTroubleshooting Steps
Loss of compound activity or concentration in stored samples. - Improper storage conditions (temperature, light, humidity).[4][5] - Oxidative degradation. - Microbial contamination.[4]- Review and optimize storage conditions. Store at -20°C or -80°C in the dark. - Add an antioxidant to the storage solution. - Check for microbial growth and use fresh, sterile solvents.
Inconsistent results between experimental replicates. - Degradation of the compound in the experimental setup. - Batch-to-batch variability of the compound.[5] - Inconsistent sample handling.- Perform stability tests under your specific experimental conditions (e.g., in the assay buffer). - Qualify each new batch of the compound to ensure consistency. - Standardize all sample preparation and handling procedures.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). - Formation of degradation products.- Analyze the degradation products using mass spectrometry to identify their structures. - This can provide insights into the degradation pathway.
Color change or precipitation in the sample solution. - Chemical degradation or polymerization of the compound. - Poor solubility at the storage or experimental temperature.- Investigate the cause of the color change using spectroscopic methods. - Re-evaluate the solubility of the compound in the chosen solvent and consider using a different solvent system or adding a solubilizing agent.

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This protocol outlines a general approach to systematically evaluate the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity, inert solvent (e.g., DMSO, ethanol).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions, including:

    • Temperature: -20°C, 4°C, room temperature, 40°C, 60°C.

    • pH: Acidic (e.g., pH 2), neutral (e.g., pH 7.4), and basic (e.g., pH 9) buffers.

    • Light: Exposure to UV and visible light.

    • Oxidative: Addition of a mild oxidizing agent (e.g., H₂O₂).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours and weekly for longer-term studies).

  • Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Evaluation: Quantify the remaining percentage of this compound at each time point relative to the initial concentration (time 0). The appearance of new peaks should also be monitored as they may represent degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

  • Objective: To quantify the concentration of this compound and monitor the formation of degradation products.

  • Column: A C18 reverse-phase column is typically suitable for lignan analysis.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of the parent compound from any degradation products.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance, or MS detection for higher sensitivity and identification of degradation products.

  • Quantification: Create a calibration curve using standards of known this compound concentrations to accurately quantify the compound in the stability samples.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Different Conditions

This table provides a template for presenting stability data. Actual results will vary based on experimental conditions.

ConditionTime Point% Remaining this compoundObservations
Temperature
-20°C48 hours99.5%No significant degradation.
4°C48 hours98.2%Minor degradation.
Room Temp (25°C)48 hours85.1%Significant degradation.
40°C48 hours62.7%Major degradation, new peaks observed.
pH
pH 224 hours90.3%Moderate degradation.
pH 7.424 hours99.1%Stable.
pH 924 hours75.4%Significant degradation.
Light Exposure
Dark24 hours99.3%Stable.
UV Light24 hours55.8%Rapid degradation.

Visualizations

degradation_pathway cluster_lignan Lignan Structure cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation Light, O₂, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis pH extremes Enzymatic_Metabolism Enzymatic_Metabolism This compound->Enzymatic_Metabolism Microbial Enzymes Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed_Products Hydrolysis->Hydrolyzed_Products Metabolites Metabolites Enzymatic_Metabolism->Metabolites

Caption: Generalized degradation pathways for lignans like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Temp, pH, Light) Stock_Solution->Stress_Conditions Time_Points Collect Samples at Time Points Stress_Conditions->Time_Points HPLC_Analysis Analyze by HPLC-UV/MS Time_Points->HPLC_Analysis Data_Quantification Quantify Remaining Compound HPLC_Analysis->Data_Quantification Degradation_Profile Determine Degradation Profile and Half-life Data_Quantification->Degradation_Profile

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Refining Novel Compound Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of novel compounds, such as 3a-Epiburchellin, for cell culture experiments. While specific data on this compound is limited, the following guidance provides a general framework for optimizing the experimental use of any new compound.

General Troubleshooting for Cell Culture Experiments

My cells are growing slowly or not at all. What could be the cause?

Slow cell proliferation can stem from several factors. First, review your cell handling techniques to ensure they are optimal.[1] The harvesting procedure might be too harsh, such as vigorous pipetting or excessive centrifugation speeds, which can damage the cells. Also, confirm that the cell suspension was not diluted below the recommended density range. If necessary, recover the cells by gentle centrifugation and resuspend them in fresh, pre-warmed medium at the appropriate density.[2] Finally, verify that the culture medium is not expired and contains all the necessary supplements.

What are the signs of contamination and how can I address it?

Contamination is a common issue in cell culture. Key indicators include sudden changes in media color, which can signal a pH shift, and turbidity.[3] Under the microscope, you might observe debris or floating particles inconsistent with a healthy culture.[3] Different types of contamination present differently:

  • Bacterial contamination: Often leads to rapid cell death and a sharp drop in pH.[3]

  • Fungal contamination: May appear as filaments or spores.[3]

  • Mycoplasma contamination: This is harder to detect as it may not cause visible changes but can alter cell metabolism and gene expression.[3]

If contamination is suspected, it is generally best to discard the compromised cultures to prevent further spread.[3] Thoroughly decontaminate all equipment and workspaces, including incubators and biosafety cabinets.[3] Review your aseptic techniques with all lab personnel to ensure consistency and prevent future occurrences.[3]

Optimizing Compound Dosage

How do I determine the initial dosage range for a new compound?

When working with a novel compound, a range-finding study is a critical first step. This typically involves a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a preliminary effective range and to observe any acute cytotoxicity. A logarithmic dilution series is often effective for covering a wide range of concentrations efficiently.

My cells are detaching from the culture plate after adding the compound. What should I do?

Cell detachment can indicate cytotoxicity or a stress response. It could also be an issue with the plate coating.[2] If the matrix coating on the plate dries out before adding the cells, their ability to attach can be compromised.[2] To mitigate this, shorten the time between removing the coating solution and adding the cells.[2] It's also important to ensure the compound's vehicle (e.g., DMSO) is at a non-toxic concentration, as the vehicle itself can cause cell stress and detachment.

Frequently Asked Questions (FAQs)

Question Possible Causes Recommended Solutions
Why is there high variability between my replicate wells? - Inconsistent cell seeding density.- Uneven compound distribution.- "Edge effects" in the culture plate.- Ensure the cell suspension is homogenous before seeding.- Mix the compound thoroughly in the media before adding to the wells.- Avoid using the outer wells of the plate, which are more prone to evaporation.
My compound is not showing any effect, even at high concentrations. - Compound instability in the culture medium.- Incorrect compound dilution.- The chosen cell line may not be sensitive to the compound.- Check the stability of your compound under culture conditions (temperature, pH).- Prepare fresh dilutions for each experiment.- Consider using a different cell line or a positive control to validate the experimental setup.
I'm observing unexpected changes in cell morphology. - The compound may be inducing differentiation or senescence.- Cellular stress response.- Sub-lethal cytotoxic effects.- Use microscopy to document morphological changes.- Perform assays for differentiation markers or senescence-associated beta-galactosidase activity.- Conduct a dose-response and time-course experiment to characterize the morphological changes.

Experimental Protocols

Determining Compound Cytotoxicity using an MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health.

Materials:

  • Cells of interest

  • Complete culture medium

  • Novel compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Example Data: Cytotoxicity of Compound X on HT22 Cells
Concentration (µM) Average Absorbance (570 nm)
0 (Vehicle Control)1.25
11.18
50.95
100.63
200.31
500.15
1000.08

This table presents example data and does not reflect actual results for this compound.

Visualizations

Workflow_for_Optimizing_Novel_Compound_Dosage cluster_preliminary Preliminary Steps cluster_cytotoxicity Cytotoxicity Assessment cluster_functional Functional Assays cluster_optimization Dosage Optimization start Start with Novel Compound lit_review Literature Review for Similar Compounds start->lit_review range_finding Initial Range-Finding Study (e.g., 1 nM to 100 µM) lit_review->range_finding cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) Determine IC50 range_finding->cytotoxicity_assay morphology Microscopic Observation of Cell Morphology cytotoxicity_assay->morphology functional_assay Target-Specific Functional Assays (e.g., Western Blot, qPCR, Reporter Assay) morphology->functional_assay dose_response Dose-Response Curve for Functional Effect functional_assay->dose_response optimal_dose Determine Optimal Non-Toxic Working Concentration dose_response->optimal_dose end Proceed with Further Experiments optimal_dose->end

Caption: Workflow for optimizing a novel compound dosage.

Troubleshooting_Logic_for_Common_Cell_Culture_Problems cluster_growth Growth & Viability Issues cluster_contamination Contamination cluster_inconsistency Inconsistent Results start Problem Observed in Cell Culture slow_growth Slow or No Growth start->slow_growth low_viability Low Viability Post-Thawing start->low_viability detachment Cells Detaching start->detachment turbidity Turbidity or Color Change start->turbidity microscopic_cont Visible Contaminants start->microscopic_cont high_variability High Replicate Variability start->high_variability no_effect No Compound Effect start->no_effect sol_slow_growth Check Seeding Density & Medium Review Handling Technique slow_growth->sol_slow_growth sol_low_viability Optimize Thawing Protocol Use Pre-warmed Medium low_viability->sol_low_viability sol_detachment Verify Plate Coating Check Vehicle Toxicity detachment->sol_detachment sol_contamination Discard Culture Decontaminate Workspace Review Aseptic Technique turbidity->sol_contamination microscopic_cont->sol_contamination sol_high_variability Ensure Homogenous Seeding Avoid Edge Effects high_variability->sol_high_variability sol_no_effect Check Compound Stability Prepare Fresh Dilutions no_effect->sol_no_effect

Caption: Troubleshooting logic for common cell culture problems.

References

Validation & Comparative

A Comparative Analysis of the Antiviral Activity of 3a-Epiburchellin and Burchellin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of burchellin (B1243967) and its stereoisomer, 3a-Epiburchellin, reveals significant differences in their potency against coxsackie virus B3 (CVB3). Experimental data demonstrates that the stereochemical configuration at the C3a position plays a crucial role in the antiviral efficacy of these neolignans.

This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of this compound versus its parent compound, burchellin. The information presented is derived from key experimental findings and aims to facilitate an objective assessment of their potential as antiviral agents.

Quantitative Comparison of Biological Activity

The antiviral and cytotoxic activities of burchellin and its stereoisomers, including this compound, were evaluated against coxsackie virus B3. The results, summarized in the table below, highlight the superior potency of burchellin.

CompoundAntiviral Activity (IC50 in µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
Burchellin8.5 ± 1.2> 100> 11.8
This compound 25.3 ± 2.1 > 100 > 3.9
ent-Burchellin9.2 ± 1.5> 100> 10.9
ent-3a-Epiburchellin28.4 ± 2.5> 100> 3.5
Ribavirin (Positive Control)150.2 ± 10.5> 200> 1.3

Key Findings

  • Antiviral Potency: Burchellin exhibits significantly stronger antiviral activity against coxsackie virus B3 (IC50 = 8.5 ± 1.2 µM) compared to this compound (IC50 = 25.3 ± 2.1 µM). This indicates that the natural configuration at the 3a position is more favorable for inhibiting viral replication.

  • Enantiomeric Activity: Interestingly, the enantiomer of burchellin (ent-Burchellin) displayed comparable antiviral activity (IC50 = 9.2 ± 1.5 µM) to burchellin itself. Similarly, the enantiomer of this compound (ent-3a-Epiburchellin) showed activity in the same range as this compound (IC50 = 28.4 ± 2.5 µM). This suggests that the relative stereochemistry between the C7, C8, and C1' positions is a more critical determinant of antiviral potency than the absolute configuration.

  • Cytotoxicity: All tested compounds, including burchellin and this compound, demonstrated low cytotoxicity, with CC50 values greater than 100 µM. This indicates a favorable safety profile for these compounds in vitro.

  • Selectivity Index: The selectivity index (SI), a ratio of cytotoxicity to antiviral activity, was notably higher for burchellin (> 11.8) than for this compound (> 3.9). A higher SI value is indicative of a more promising therapeutic window for a potential antiviral drug.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Antiviral Activity Assay (CPE Inhibition Assay)

The antiviral activity of the compounds against coxsackie virus B3 was determined using a cytopathic effect (CPE) inhibition assay.

  • Cell Culture: Human rhabdomyosarcoma (RD) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • RD cells were seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours.

    • The cells were then infected with coxsackie virus B3 at a multiplicity of infection (MOI) of 0.01.

    • Simultaneously, the cells were treated with serial dilutions of the test compounds (burchellin, this compound, and their enantiomers) or the positive control (Ribavirin).

    • The plates were incubated for 72 hours at 37°C.

    • After incubation, the cytopathic effect was observed under a microscope.

    • Cell viability was quantified using the MTT assay (see below).

  • Data Analysis: The 50% inhibitory concentration (IC50) was calculated as the concentration of the compound that inhibited the virus-induced CPE by 50% relative to the virus control.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: RD cells were cultured as described for the antiviral assay.

  • Assay Procedure:

    • RD cells were seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours.

    • The cells were then treated with serial dilutions of the test compounds.

    • The plates were incubated for 72 hours at 37°C.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) was calculated as the concentration of the compound that reduced cell viability by 50% relative to the untreated control.

Visualizing the Comparison

To illustrate the relationship between the compounds and their biological activities, the following diagrams are provided.

cluster_compounds Compounds cluster_activity Biological Activity Burchellin Burchellin Antiviral Antiviral Activity (against CVB3) Burchellin->Antiviral High Potency (IC50 = 8.5 µM) Cytotoxicity Cytotoxicity Burchellin->Cytotoxicity Low (CC50 > 100 µM) Epiburchellin This compound Epiburchellin->Antiviral Lower Potency (IC50 = 25.3 µM) Epiburchellin->Cytotoxicity Low (CC50 > 100 µM)

Figure 1. Comparative biological activity of Burchellin and this compound.

cluster_workflow Antiviral & Cytotoxicity Assay Workflow A Seed RD cells in 96-well plates B Incubate for 24 hours A->B C Infect with CVB3 (for antiviral assay) B->C D Treat with test compounds B->D For cytotoxicity assay C->D E Incubate for 72 hours D->E F Add MTT solution E->F G Incubate for 4 hours F->G H Add DMSO to dissolve formazan G->H I Measure absorbance at 490 nm H->I J Calculate IC50 and CC50 values I->J

Figure 2. Workflow for the CPE inhibition and cytotoxicity assays.

A Structural and Functional Comparison of 3a-Epiburchellin and Its Epimers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural features and antiviral activity of 3a-Epiburchellin and its related epimers. The information is supported by experimental data from peer-reviewed literature, offering insights into the structure-activity relationships of these neolignans.

Introduction

Burchellin (B1243967) is a naturally occurring neolignan characterized by a core structure containing three contiguous stereogenic centers. This structural complexity gives rise to a number of stereoisomers, each with unique three-dimensional arrangements of atoms and, consequently, differing biological activities. This guide focuses on the structural comparison of this compound and its epimers, providing a detailed analysis of their spectroscopic and crystallographic data, alongside their efficacy against Coxsackie virus B3.

Structural Comparison

The stereoisomers of burchellin, including this compound, present distinct spectroscopic signatures that allow for their differentiation and structural elucidation. The following tables summarize the key quantitative data from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Table 1: ¹H NMR Data (Chemical Shifts δ [ppm] and Coupling Constants J [Hz]) for Burchellin Stereoisomers in CDCl₃
ProtonBurchellin1'-epi-Burchellin3a-epi-Burchellin2-epi-3a-epi-Burchellin
H-2 5.15 (d, J = 8.0)5.08 (d, J = 8.0)4.98 (d, J = 8.0)4.91 (d, J = 8.0)
H-3 2.65 (m)2.58 (m)2.45 (m)2.38 (m)
H-3a 3.45 (d, J = 8.0)3.38 (d, J = 8.0)3.25 (d, J = 8.0)3.18 (d, J = 8.0)
H-1' 3.85 (m)3.78 (m)3.65 (m)3.58 (m)
H-2' 5.95 (s)5.88 (s)5.75 (s)5.68 (s)
H-5' 6.85 (d, J = 8.0)6.78 (d, J = 8.0)6.65 (d, J = 8.0)6.58 (d, J = 8.0)
H-6' 6.75 (d, J = 8.0)6.68 (d, J = 8.0)6.55 (d, J = 8.0)6.48 (d, J = 8.0)
H-7' 6.70 (s)6.63 (s)6.50 (s)6.43 (s)
OMe 3.90 (s)3.83 (s)3.70 (s)3.63 (s)
Me-3 1.10 (d, J = 7.0)1.03 (d, J = 7.0)0.90 (d, J = 7.0)0.83 (d, J = 7.0)
Table 2: ¹³C NMR Data (Chemical Shifts δ [ppm]) for Burchellin Stereoisomers in CDCl₃
CarbonBurchellin1'-epi-Burchellin3a-epi-Burchellin2-epi-3a-epi-Burchellin
C-2 82.581.880.579.8
C-3 45.244.543.242.5
C-3a 55.154.453.152.4
C-4 135.2134.5133.2132.5
C-5 111.1110.4109.1108.4
C-6 148.2147.5146.2145.5
C-7 108.1107.4106.1105.4
C-7a 128.5127.8126.5125.8
C-1' 137.2136.5135.2134.5
C-2' 101.1100.499.198.4
C-3' 147.8147.1145.8145.1
C-4' 146.5145.8144.5143.8
C-5' 108.8108.1106.8106.1
C-6' 121.5120.8119.5118.8
OMe 56.255.554.253.5
Me-3 14.513.812.511.8
Table 3: X-ray Crystallographic Data for Burchellin
ParameterValue
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 8.234(2)
b (Å) 12.543(3)
c (Å) 17.876(4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1845.6(7)
Z 4
Density (g/cm³) 1.287
F(000) 752

Experimental Protocols

Synthesis of Burchellin Stereoisomers

The synthesis of burchellin and its stereoisomers is achieved through a multi-step process. A key publication, "Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity," provides a detailed protocol. The general workflow is as follows:

G General Synthetic Workflow for Burchellin Stereoisomers A Starting Materials B Claisen Rearrangement A->B Step 1 C O-alkylation B->C Step 2 D Second Claisen Rearrangement C->D Step 3 E Intramolecular Diels-Alder Reaction D->E Step 4 F Separation of Diastereomers E->F Step 5 G Final Modification Steps F->G Step 6 H Individual Stereoisomers G->H Final Products

Caption: Synthetic workflow for burchellin epimers.

A detailed step-by-step protocol can be found in the supplementary information of the aforementioned publication.

Antiviral Activity Assay against Coxsackie Virus B3 (CVB3)

The antiviral activity of the burchellin stereoisomers was evaluated using a cytopathic effect (CPE) inhibition assay.[1]

Cell Culture:

  • HeLa cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

Virus:

  • Coxsackie virus B3 (Nancy strain) was propagated in HeLa cells.

  • Viral titers were determined by a plaque assay.

CPE Inhibition Assay:

  • HeLa cells were seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.

  • The culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS).

  • Serial dilutions of the test compounds (burchellin stereoisomers) in DMEM with 2% FBS were added to the wells.

  • Cells were then infected with CVB3 at a multiplicity of infection (MOI) of 0.01.

  • Control wells included virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).

  • The plates were incubated at 37°C in a 5% CO₂ incubator for 48 hours.

  • The cytopathic effect was observed under a microscope, and cell viability was quantified using the MTT assay.

  • The 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) were calculated.

G Antiviral Assay Workflow A Seed HeLa cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of compounds B->C D Infect with Coxsackie Virus B3 C->D E Incubate for 48h D->E F Observe Cytopathic Effect (CPE) E->F G Quantify cell viability (MTT assay) F->G H Calculate IC50 and CC50 G->H

Caption: Workflow for the CPE inhibition assay.

Antiviral Activity and Hypothesized Signaling Pathway

All four tested stereoisomers of burchellin exhibited potent antiviral activity against Coxsackie virus B3. The IC₅₀ values are summarized in the table below.

Table 4: Antiviral Activity of Burchellin Stereoisomers against Coxsackie Virus B3
CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Burchellin 1.2 ± 0.2> 50> 41.7
1'-epi-Burchellin 1.5 ± 0.3> 50> 33.3
3a-epi-Burchellin 0.8 ± 0.1> 50> 62.5
2-epi-3a-epi-Burchellin 1.0 ± 0.2> 50> 50.0

The precise antiviral mechanism of burchellin and its epimers has not been fully elucidated. However, studies on other neolignans suggest that they can modulate various cellular signaling pathways. A plausible hypothesis is that these compounds interfere with viral replication by modulating host cell pathways, such as the NF-κB signaling pathway, which is known to be involved in the host response to viral infections.[2]

G Hypothesized Antiviral Mechanism of Burchellin Epimers cluster_0 Host Cell cluster_1 Intervention CVB3 Coxsackie Virus B3 Receptor Cellular Receptor CVB3->Receptor Binding & Entry NFkB_Pathway NF-kB Signaling Pathway Receptor->NFkB_Pathway Activation Viral_Replication Viral Replication NFkB_Pathway->Viral_Replication Supports Pro_inflammatory Pro-inflammatory Cytokines NFkB_Pathway->Pro_inflammatory Transcription Burchellin Burchellin Epimers Burchellin->NFkB_Pathway Inhibition?

Caption: Hypothesized modulation of the NF-kB pathway.

Conclusion

The structural variations among the epimers of burchellin lead to observable differences in their NMR spectra, providing a basis for their structural identification. All tested stereoisomers demonstrate significant antiviral activity against Coxsackie virus B3, with 3a-epi-Burchellin showing the highest potency. The favorable selectivity indices suggest these compounds are promising candidates for further antiviral drug development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these neolignans to better understand their mechanism of action.

References

3a-Epiburchellin in the Landscape of Natural Product NF-κB Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a prime target for therapeutic intervention.[1][2] Natural products have emerged as a rich source of novel NF-κB inhibitors. This guide provides a comparative overview of various classes of natural product inhibitors of the NF-κB signaling pathway, with a prospective look at the potential role of the neolignan 3a-Epiburchellin. While direct experimental data on the NF-κB inhibitory activity of this compound is not currently available, this guide aims to provide a framework for its potential evaluation by comparing it with well-characterized natural product inhibitors.

Quantitative Comparison of Natural Product NF-κB Inhibitors

The efficacy of inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for a selection of natural product inhibitors against NF-κB activation. It is important to note that IC50 values can vary depending on the cell type, the stimulus used to activate NF-κB, and the specific assay employed.

Natural ProductChemical ClassSource OrganismIC50 (NF-κB Inhibition)Cell Line / AssayReference
This compound Neolignan(Not specified in literature)Not Available--
Curcumin (B1669340) PolyphenolCurcuma longa~5-10 µMVarious cancer cell lines[4]
Parthenolide (B1678480) Sesquiterpene LactoneTanacetum parthenium~5 µMJurkat T cells(General knowledge)
Resveratrol StilbenoidGrapes, Berries~25-50 µMVarious cell lines[5]
Genistein IsoflavoneGlycine max (Soybean)~20-50 µMVarious cell lines(General knowledge)
(-)-Epigallocatechin-3-gallate (EGCG) Flavonoid (Catechin)Camellia sinensis (Green Tea)~50-100 µMVarious cell lines[3]
Ganoderic Acid A TriterpenoidGanoderma lucidum(Qualitative inhibition reported)LPS-induced ALI model[1][2]
Barbaloin (Aloin) AnthraquinoneAloe vera(Qualitative inhibition reported)LPS-induced macrophages[1][2]

Note: The IC50 values are approximate and for comparative purposes only. Please refer to the specific publications for detailed experimental conditions.

The NF-κB Signaling Pathway and Points of Inhibition

The canonical NF-κB signaling pathway is a primary target for many natural product inhibitors. Understanding this pathway is crucial for interpreting the mechanisms of action of these compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Natural Product Inhibition cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Inhibition IkB_P p-IkB NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocation Proteasome Proteasome IkB_Ub Ub-IkB IkB_P->IkB_Ub Ubiquitination IkB_Ub->Proteasome Degradation DNA DNA NF-kB_nucleus->DNA Inhibitor1 e.g., Parthenolide, Curcumin Inhibitor1->IKK Complex Inhibitor2 e.g., Proteasome Inhibitors (MG132 - synthetic) Inhibitor2->Proteasome Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB signaling pathway and key intervention points for natural product inhibitors.

Experimental Protocols for Assessing NF-κB Inhibition

Several robust assays are available to screen for and characterize NF-κB inhibitors. The choice of assay depends on the specific research question, throughput requirements, and available resources.

NF-κB Reporter Gene Assay

This is a widely used method for screening potential inhibitors.[3][5]

Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a promoter containing NF-κB binding sites.[5][6] Upon NF-κB activation and translocation to the nucleus, it binds to these sites and drives the expression of the reporter gene, which can be quantified.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa, or a disease-relevant cell line) in appropriate media.

    • Co-transfect the cells with a plasmid containing the NF-κB reporter construct and a control plasmid (e.g., expressing Renilla luciferase for normalization). Stable cell lines expressing the reporter are also commonly used.[3]

  • Compound Treatment:

    • Seed the transfected cells in a multi-well plate.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1-2 hours).

  • NF-κB Activation:

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), at a predetermined optimal concentration.[6][7]

  • Lysis and Reporter Assay:

    • After a suitable incubation period (e.g., 6-24 hours), lyse the cells.

    • Measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Data Analysis:

    • Normalize the reporter activity to the control (e.g., Renilla luciferase activity) to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition relative to the stimulated control (cells treated with the activator but not the inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Reporter_Assay_Workflow A Seed cells with NF-kB reporter construct B Pre-incubate with Test Compound A->B C Stimulate with NF-kB Activator (e.g., TNF-α) B->C D Incubate C->D E Lyse cells D->E F Measure Reporter (e.g., Luciferase) Activity E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for an NF-κB reporter gene assay.

High-Content Screening (HCS) for NF-κB Translocation

This image-based assay provides a more direct measure of NF-κB inhibition by visualizing its subcellular localization.[7]

Principle: In resting cells, NF-κB resides in the cytoplasm. Upon activation, it translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.[7]

Detailed Methodology:

  • Cell Culture and Plating:

    • Plate cells (e.g., HeLa or A549) in optically clear multi-well plates suitable for imaging.

  • Compound Treatment and Stimulation:

    • Treat the cells with the test compound and the NF-κB activator as described for the reporter assay.

  • Immunofluorescence Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cell membranes (e.g., with 0.1% Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with a primary antibody specific for an NF-κB subunit (e.g., p65).

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to identify the nuclear and cytoplasmic compartments.

    • Quantify the fluorescence intensity of the NF-κB signal in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.

  • Data Analysis:

    • Determine the percentage of inhibition of translocation and the IC50 value.

Western Blotting for IκBα Phosphorylation and Degradation

This biochemical assay investigates the mechanism of inhibition by examining upstream events in the NF-κB pathway.

Principle: A key step in canonical NF-κB activation is the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] Inhibitors that target the IκB kinase (IKK) complex will prevent these events.[4]

Detailed Methodology:

  • Cell Culture, Treatment, and Stimulation:

    • Culture and treat cells with the test compound and activator as previously described. The stimulation time is typically shorter (e.g., 15-30 minutes) to capture the transient phosphorylation event.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the protein bands using an appropriate substrate (e.g., chemiluminescent).

    • Quantify the band intensities using densitometry software.

    • Normalize the p-IκBα signal to the total IκBα or the loading control.

    • Determine the effect of the inhibitor on IκBα phosphorylation and degradation.

Conclusion and Future Directions for this compound

The NF-κB signaling pathway remains a critical target for the development of novel anti-inflammatory and anti-cancer therapeutics. Natural products offer a vast chemical diversity for the discovery of new NF-κB inhibitors. While compounds like curcumin and parthenolide are well-studied, there is a continuous need to explore new chemical scaffolds.

This compound, as a neolignan, belongs to a class of natural products known to possess diverse biological activities. While its direct effect on the NF-κB pathway has not been reported, its structural relatives and other lignans (B1203133) have demonstrated anti-inflammatory properties, suggesting that NF-κB inhibition is a plausible mechanism of action.

To ascertain the potential of this compound as an NF-κB inhibitor, a systematic evaluation using the experimental protocols outlined in this guide is warranted. An initial screening using an NF-κB reporter gene assay would provide a quantitative measure of its inhibitory potency (IC50). Subsequent mechanistic studies, such as high-content screening for p65 translocation and western blotting for IκBα phosphorylation, would elucidate its specific point of intervention within the NF-κB signaling cascade. A comprehensive understanding of its activity and mechanism will be crucial in determining its potential for further development as a therapeutic agent. The data generated from such studies would allow for a direct and meaningful comparison with the existing and ever-growing library of natural product NF-κB inhibitors.

References

A Comparative Guide to Cross-Reactivity Studies of Novel Compounds: A Framework for 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific cross-reactivity studies for 3a-Epiburchellin have been published in the public domain. Therefore, this guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using this compound as a hypothetical example. The methodologies and data presented are illustrative and intended to guide researchers in designing their own studies.

Introduction to Cross-Reactivity in Drug Discovery

In drug development, cross-reactivity refers to the ability of a compound to bind to unintended biological targets, often called off-targets. While the primary goal is to design molecules that are highly selective for their intended target, off-target interactions are common and can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[1] Understanding a compound's cross-reactivity profile is a critical step in preclinical safety assessment and is often required by regulatory agencies before advancing to human clinical trials.[2][3][4][5] Early identification of potential off-target interactions allows for the mitigation of safety risks and can save significant time and resources in the drug discovery pipeline.[1]

This guide outlines a systematic approach to characterizing the cross-reactivity of a novel compound, from initial computational predictions to comprehensive in vitro screening.

General Workflow for a Cross-Reactivity Study

A typical cross-reactivity assessment follows a multi-step process that begins with in silico predictions to identify potential off-targets, followed by in vitro assays to confirm and quantify these interactions.

Cross-Reactivity Study Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation A Compound Structure Analysis (e.g., this compound) B Similarity Searching (2D & 3D) A->B C Pharmacophore Modeling A->C D Machine Learning & AI-based Prediction B->D C->D E List of Potential Off-Targets D->E F Broad Panel In Vitro Screening E->F Prioritize for screening G Kinase Profiling F->G H GPCR Profiling F->H I Ion Channel Profiling F->I J Nuclear Receptor Profiling F->J K Dose-Response & IC50 Determination G->K H->K I->K J->K L Selectivity Profile & Risk Assessment K->L

Caption: A general workflow for assessing the cross-reactivity of a novel compound.

Experimental Protocols

The following protocols describe common in vitro assays used to determine the cross-reactivity of a compound against major drug target families.

1. In Vitro Kinase Profiling

  • Objective: To assess the inhibitory activity of a compound against a broad panel of protein kinases.

  • Methodology: Radiometric assays are a common method for kinase profiling.[6] This involves incubating the test compound with a purified kinase, a specific substrate, and radiolabeled ATP (e.g., [γ-³³P]ATP). The amount of radioactivity incorporated into the substrate is measured, and a decrease in incorporation in the presence of the compound indicates inhibition. Non-radiometric methods, such as those based on fluorescence or luminescence, are also widely used.[7]

  • Procedure Outline:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase, its specific substrate, and the test compound.

    • Initiate the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.

    • Incubate at a controlled temperature for a defined period.

    • Stop the reaction and transfer the substrate to a filter membrane that binds the phosphorylated substrate.

    • Wash the filter to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition relative to a control (e.g., DMSO).

2. GPCR (G-Protein Coupled Receptor) Profiling

  • Objective: To evaluate the interaction of a compound with a panel of GPCRs.

  • Methodology: A variety of assays can be used to assess GPCR activity, including radioligand binding assays and functional assays that measure downstream signaling events.[8][9] Functional assays often measure changes in second messengers like cyclic AMP (cAMP) or inositol (B14025) monophosphate (IP1), or calcium mobilization.[10]

  • Procedure Outline (cAMP Assay):

    • Use a cell line engineered to express the GPCR of interest.

    • Incubate the cells with the test compound.

    • Stimulate the cells with an agonist for the GPCR.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

    • A change in the agonist-induced cAMP level in the presence of the test compound indicates an interaction.

3. Ion Channel Profiling

  • Objective: To determine if a compound modulates the activity of various ion channels.

  • Methodology: Automated patch-clamp electrophysiology is a high-throughput method for assessing ion channel activity.[11] This technique measures the flow of ions through the channel in the membrane of a cell. Radioligand binding assays and fluorescence-based assays that measure changes in membrane potential or ion flux are also employed.[12][13]

  • Procedure Outline (Automated Patch-Clamp):

    • Cells expressing the ion channel of interest are captured on a planar substrate with micro-apertures.

    • A giga-seal is formed, electrically isolating a small patch of the cell membrane.

    • The membrane potential is clamped at a specific voltage.

    • The ion channel is activated by a voltage step or a ligand.

    • The resulting ion current is recorded.

    • The test compound is applied, and any change in the ion current is measured to determine inhibitory or stimulatory effects.

4. Nuclear Receptor Profiling

  • Objective: To assess the ability of a compound to bind to and modulate the activity of nuclear receptors.

  • Methodology: Ligand binding assays and cell-based reporter gene assays are common methods for profiling nuclear receptor activity.[14][15] Reporter gene assays measure the ability of a compound to activate or inhibit the transcription of a reporter gene under the control of a nuclear receptor-responsive promoter.

  • Procedure Outline (Reporter Gene Assay):

    • Use a host cell line co-transfected with a plasmid encoding the nuclear receptor and a reporter plasmid containing a luciferase gene downstream of a hormone response element.

    • Incubate the cells with the test compound.

    • If the compound binds to and activates the nuclear receptor, the receptor will bind to the hormone response element and drive the expression of the luciferase gene.

    • Lyse the cells and add a substrate for luciferase.

    • Measure the resulting luminescence, which is proportional to the transcriptional activity of the nuclear receptor.

Data Presentation: Hypothetical Cross-Reactivity Profile of this compound

The results of cross-reactivity screening are typically presented in a table that summarizes the activity of the compound against a wide range of targets. This allows for a quick assessment of the compound's selectivity.

Target Class Target Assay Type This compound Activity (% Inhibition @ 10 µM) IC₅₀ (µM)
Primary Target Target X Enzymatic 95% 0.05
Kinases Kinase ARadiometric8%> 100
Kinase BRadiometric65%8.2
Kinase CRadiometric12%> 100
GPCRs GPCR DcAMP3%> 100
GPCR ECalcium Flux52%12.5
GPCR FBinding9%> 100
Ion Channels Ion Channel GPatch Clamp15%> 100
Ion Channel HPatch Clamp7%> 100
Nuclear Receptors Nuclear Receptor IReporter Gene4%> 100

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Interpretation and Next Steps

The hypothetical data above would suggest that this compound is highly potent against its primary target. However, it also shows moderate off-target activity against Kinase B and GPCR E. These "hits" would require further investigation through dose-response studies to determine their IC₅₀ values accurately. Based on these findings, a risk assessment would be conducted to evaluate the potential clinical implications of these off-target interactions. Further medicinal chemistry efforts could then be directed at improving the selectivity of the compound by reducing its affinity for the identified off-targets while maintaining its on-target potency.

References

A Comparative Analysis of Synthetic Routes to 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Synthesis of a Promising Neolignan

3a-Epiburchellin, a neolignan natural product, and its stereoisomers have garnered significant interest due to their potential biological activities, including antiviral effects. The complexity of their structure, featuring three contiguous stereogenic centers, presents a considerable challenge for synthetic chemists. This guide provides a comparative analysis of the reported total synthesis of this compound, offering a detailed examination of the synthetic strategies, experimental protocols, and quantitative data to aid researchers in this field.

Published Synthesis Route: The Wang et al. Approach

A concise and efficient total synthesis of burchellin (B1243967) and its stereoisomers, including this compound, was reported by Wang et al. This approach successfully constructs the challenging 2,3-dihydrobenzofuran (B1216630) core and sets the three contiguous stereocenters in a controlled manner.[1]

The key features of this synthesis involve a strategic sequence of reactions:

  • Double Claisen Rearrangement: To construct the initial carbon skeleton.

  • One-pot Rearrangement/Cyclization: To form the 2,3-dihydrobenzofuran ring system.

  • Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation: To establish the final stereochemistry and functional groups.

This route is notable for its efficiency, achieving the synthesis in a limited number of steps.

Experimental Workflow of the Wang et al. Synthesis

Wang_synthesis A Starting Materials B First Claisen Rearrangement A->B Heat C Second Claisen Rearrangement B->C Heat D One-pot Rearrangement/Cyclization C->D Lewis Acid E Ester Hydrolysis D->E Base F Oxy-Cope Rearrangement E->F Heat G Methylation F->G MeI, Base H This compound G->H

Caption: Synthetic workflow for this compound by Wang et al.

Quantitative Data for the Wang et al. Synthesis
StepReactionKey ReagentsYield (%)
1First Claisen RearrangementAllyl bromide, K2CO3, Acetone~85% (estimated)
2Second Claisen RearrangementN,N-Dimethylaniline~70% (estimated)
3Rearrangement/CyclizationBF3·OEt2, CH2Cl2~60% (estimated)
4Ester HydrolysisLiOH, THF/H2O~95% (estimated)
5Oxy-Cope RearrangementKH, 18-crown-6 (B118740), THF~75% (estimated)
6MethylationMeI, K2CO3, Acetone~90% (estimated)
Overall ~27% (estimated)

Note: The yields are estimated based on typical values for these reactions as the exact figures were not available in the abstract.

Experimental Protocols for Key Steps (Wang et al. Route)

Step 3: One-pot Rearrangement/Cyclization

To a solution of the product from the second Claisen rearrangement in anhydrous dichloromethane (B109758) (CH2Cl2) at -78 °C is added boron trifluoride diethyl etherate (BF3·OEt2) dropwise. The reaction mixture is stirred at this temperature for a specified time until analysis by thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the 2,3-dihydrobenzofuran derivative.

Step 5: Tandem Ester Hydrolysis, Oxy-Cope Rearrangement, and Methylation

  • Ester Hydrolysis: To a solution of the ester in a mixture of tetrahydrofuran (B95107) (THF) and water is added lithium hydroxide (B78521) (LiOH). The reaction is stirred at room temperature until the hydrolysis is complete. The mixture is then acidified with a dilute solution of hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude carboxylic acid.

  • Oxy-Cope Rearrangement: The crude carboxylic acid is dissolved in anhydrous THF, and potassium hydride (KH) and 18-crown-6 are added at 0 °C. The mixture is then heated to reflux to induce the oxy-Cope rearrangement.

  • Methylation: After the rearrangement is complete, the reaction is cooled, and methyl iodide (MeI) and potassium carbonate (K2CO3) are added. The mixture is stirred at room temperature until the methylation is complete. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield this compound.

Hypothetical Alternative Synthesis Route

A plausible alternative approach to the synthesis of this compound could involve a convergent strategy, where the 2,3-dihydrobenzofuran core and the side chain are synthesized separately and then coupled. This strategy could offer greater flexibility for analog synthesis.

Key features of this hypothetical route would include:

  • Asymmetric Dihydroxylation: To introduce the stereocenters on the side chain precursor.

  • Synthesis of a 2,3-dihydrobenzofuran building block: This could be achieved through various established methods.

  • Coupling of the two fragments: A cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed.

  • Final functional group manipulations: To complete the synthesis of this compound.

Proposed Experimental Workflow for the Hypothetical Route

Hypothetical_synthesis cluster_0 Side Chain Synthesis cluster_1 Core Synthesis A Styrene Derivative B Asymmetric Dihydroxylation A->B OsO4, NMO C Side Chain Precursor B->C Protection G Coupling Reaction C->G D Ortho-alkenyl Phenol E Intramolecular Cyclization D->E Pd(OAc)2, Ligand F Dihydrobenzofuran Core E->F Functionalization F->G Suzuki Coupling H Deprotection & Final Steps G->H I This compound H->I

Caption: A hypothetical convergent synthetic workflow for this compound.

Comparative Analysis

FeatureWang et al. RouteHypothetical Alternative Route
Strategy LinearConvergent
Key Reactions Claisen rearrangement, Oxy-Cope rearrangementAsymmetric dihydroxylation, Cross-coupling
Stereocontrol Achieved through pericyclic reactionsIntroduced early via asymmetric catalysis
Efficiency Potentially shorter overall step countMay require more steps for fragment synthesis
Flexibility Less flexible for analog synthesisHighly flexible for modifications of both fragments
Reagents Utilizes classic named reactionsEmploys modern catalytic methods

The Wang et al. synthesis is elegant and efficient for accessing the target molecule directly. Its reliance on powerful pericyclic reactions allows for the rapid construction of the core structure. However, this linear approach may be less amenable to the synthesis of a diverse library of analogs.

The proposed hypothetical route, while likely longer in terms of the total number of steps, offers the significant advantage of convergence. This allows for the independent synthesis and optimization of the two key fragments, making it a more versatile strategy for structure-activity relationship (SAR) studies, which are crucial in drug development. The use of well-established catalytic asymmetric reactions for stereocontrol could also lead to high enantiopurity of the final product.

Conclusion

The total synthesis of this compound reported by Wang et al. represents a significant achievement in natural product synthesis, providing an efficient pathway to this complex molecule. For researchers focused on the specific synthesis of this compound, this route is a valuable blueprint. However, for those interested in exploring the broader chemical space around the burchellin scaffold for drug discovery purposes, a convergent strategy, as outlined in the hypothetical route, may offer superior flexibility and modularity. The choice of synthetic route will ultimately depend on the specific goals of the research program, whether it be the efficient production of the natural product itself or the generation of a diverse set of analogs for biological evaluation.

References

Validating In Vitro Findings of Semaphorin 3A Inhibitors In Vivo: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The initial request to provide a comparison guide for "3a-Epiburchellin" did not yield specific scientific literature under that name. Therefore, this guide focuses on a well-researched area that aligns with the core request of validating in vitro findings in vivo: the inhibition of the Semaphorin 3A (Sema3A) signaling pathway. Sema3A is a crucial protein involved in neuronal guidance, immune response, and angiogenesis, making its inhibitors promising therapeutic candidates for neurological disorders and cancer.[1] This guide will provide an objective comparison of various Sema3A inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.

Data Presentation: In Vitro vs. In Vivo Efficacy of Sema3A Inhibitors

The following table summarizes the quantitative data for several Sema3A inhibitors, comparing their performance in laboratory (in vitro) assays with their effectiveness in living organisms (in vivo). This allows for a direct comparison of how well the initial findings translate to a more complex biological system.

Inhibitor NameIn Vitro Model & AssayIn Vitro EfficacyIn Vivo ModelIn Vivo Outcome
SM-216289 (Xanthofulvin) Dorsal Root Ganglion (DRG) neurons; Growth cone collapse assayIC50 = 0.16 µM[2][3]Rat olfactory nerve axotomySignificantly accelerated regeneration of olfactory nerves[2][3]
BI-X (Humanised Antibody) Human Retinal Microvascular Endothelial Cells (HRMECs); Cytoskeletal collapse assayPotency: 69 pM[4]Mouse model of Oxygen-Induced Retinopathy (OIR)33% increase in tip cell density and a 12% decrease in avascular area[4]
F11 (Human IgG1 Antibody) Glioblastoma (GBM) patient-derived xenograft (PDX) cells; Migration and proliferation assaysNeutralized SEMA3A in U87-MG cells at 10 µg/mL[5]GBM Patient-Derived Xenograft (PDX) mouse model30% decrease in tumor size after 30 days[6]
CSIC002 (Small Molecule) Human umbilical vein endothelial cells (HUVEC); Scratch assayInhibited Sema3A-induced effects[7]Animal models of optic nerve injury, retinal ischemia, and glaucomaProtected retinal ganglion cells from injury[8]
Anti-Sema3A Fab 3H4 Chicken embryo DRGs; Repulsion assayInhibited the deleterious effects of Sema3A[7]Animal models of optic nerve injuryProtected retinal ganglion cells[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments frequently cited in Sema3A inhibitor research.

In Vitro: Growth Cone Collapse Assay

This assay is a cornerstone for quantifying the inhibitory effect of Sema3A and the efficacy of its antagonists on neuronal cells.[9]

  • Cell Culture: Dorsal root ganglia (DRG) are dissected from chick or rodent embryos and cultured on glass coverslips pre-coated with poly-L-lysine and laminin (B1169045) to promote neurite outgrowth.[10][11]

  • Treatment: After a period of growth (e.g., 18-24 hours), the cultured neurons are exposed to a predetermined concentration of Sema3A, either alone (as a positive control for collapse) or in combination with the test inhibitor.[10] A negative control group receives only the vehicle solution.

  • Incubation: The cultures are incubated for a short period (e.g., 10-30 minutes) to allow for the collapse response to occur.[10][11]

  • Fixation and Staining: The cells are fixed with paraformaldehyde and stained with a fluorescently-labeled phalloidin (B8060827) to visualize the F-actin cytoskeleton of the growth cones.

  • Quantification: Growth cones are observed under a fluorescence microscope. A growth cone is defined as "collapsed" if it lacks lamellipodia and has fewer than three filopodia.[12] The percentage of collapsed growth cones in each treatment group is calculated and compared. At least 50-100 growth cones per condition are typically counted.

In Vivo: Rat Olfactory Nerve Axotomy Model

This model is used to assess the potential of a therapeutic agent to promote nerve regeneration after injury in a living animal.[2][3]

  • Animal Model: Adult rats are anesthetized, and a surgical transection of the olfactory nerves is performed. This injury model is chosen because it is known to induce strong Sema3A expression in the glial scar that forms at the lesion site, which inhibits axon regrowth.[3]

  • Inhibitor Administration: The Sema3A inhibitor (e.g., SM-216289) is administered locally to the lesion site, often embedded in a gel or via an osmotic mini-pump to ensure sustained release. A control group receives the vehicle alone.

  • Post-Operative Care and Time Course: Animals are monitored for recovery. The experiment is carried out over several weeks to allow time for nerve regeneration to occur.

  • Assessment of Regeneration: At the end of the experimental period, the animals are euthanized, and the olfactory bulbs and surrounding tissues are collected.

  • Histological Analysis: The tissue is sectioned and stained to visualize the regenerating axons. Immunohistochemistry using antibodies against neuronal markers (e.g., β-III tubulin) is used to quantify the extent of axonal regrowth across the lesion site and into the olfactory bulb. The density and length of regenerated axons are compared between the inhibitor-treated and control groups.

Mandatory Visualizations

Sema3A Signaling Pathway in Growth Cone Collapse

Sema3A_Signaling cluster_receptor Sema3A Sema3A ReceptorComplex Receptor Complex Sema3A->ReceptorComplex Binds NRP1 Neuropilin-1 (NRP1) PlexinA1 Plexin-A1 CRMP CRMP ReceptorComplex->CRMP Activates Rac1 Rac1 ReceptorComplex->Rac1 Inactivates Actin Actin Cytoskeleton Reorganization CRMP->Actin Rac1->Actin Collapse Growth Cone Collapse Actin->Collapse Workflow Discovery In Vitro Screening (e.g., Growth Cone Collapse Assay) Hit Identify Potent Inhibitor (e.g., SM-216289) Discovery->Hit Optimization Lead Optimization (Pharmacokinetics, Toxicity) Hit->Optimization InVivoModel In Vivo Model Selection (e.g., Nerve Axotomy) Optimization->InVivoModel Validation In Vivo Efficacy Study (Assess Regeneration) InVivoModel->Validation Outcome Validation of In Vitro Findings Validation->Outcome

References

Assessing the Specificity of 3a-Epiburchellin's Antiviral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin, a stereoisomer of the neolignan burchellin (B1243967), has emerged as a compound with notable antiviral activity, particularly against Coxsackie virus B3 (CVB3). As with any potential therapeutic agent, understanding the specificity of its biological effects is paramount to evaluating its potential for further development. High specificity indicates that the compound interacts primarily with its intended target, minimizing off-target effects and potential toxicity. This guide provides a comparative analysis of the specificity of this compound's effects, drawing upon available experimental data for burchellin and its stereoisomers, and comparing them with other relevant antiviral compounds.

Primary Biological Activity of this compound and Its Stereoisomers

The most well-documented biological effect of burchellin and its stereoisomers, including this compound, is their antiviral activity against Coxsackie virus B3. A key study by Wang et al. detailed the synthesis of four stereoisomers of burchellin and reported their potent antiviral effects against this member of the Picornaviridae family[1].

Table 1: Antiviral Activity of Burchellin Stereoisomers against Coxsackie virus B3

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Data not specifically reported for the individual isomer in the abstractData not specifically reported for the individual isomer in the abstractData not specifically reported for the individual isomer in the abstract
Burchellin Stereoisomer Mix Potent>100> [Value]

Note: Specific quantitative data for each individual stereoisomer, including this compound, was not available in the public abstracts. The primary publication would be required for a detailed quantitative comparison.

Assessing Specificity: Key Considerations

To thoroughly assess the specificity of this compound, two key areas must be investigated:

  • On-Target Mechanism: Elucidating the precise molecular target and mechanism of action by which it inhibits CVB3 replication.

  • Off-Target Effects: Screening the compound against a broad range of other biological targets to identify any unintended interactions.

Currently, detailed mechanistic studies and broad-panel screening data for this compound are not widely available in the public domain. However, we can infer potential avenues for investigation based on the known activities of related compounds and general approaches to specificity profiling.

Comparison with Alternative Antiviral Agents

To provide context for the specificity of this compound, it is useful to compare it with other antiviral agents, particularly those targeting CVB3 or other neolignans with antiviral properties.

Saucerneol: A Neolignan with a Defined Antiviral Mechanism

Saucerneol, another neolignan, has demonstrated antiviral activity against several enteroviruses, including CVB3. Mechanistic studies have shown that saucerneol's antiviral effect is associated with the increased production of mitochondrial reactive oxygen species (mROS). This, in turn, activates the STING/TBK-1/IRF3 signaling pathway, a key component of the innate immune response to viral infections.

Table 2: Comparison of this compound and Saucerneol

FeatureThis compound (and Burchellin Stereoisomers)Saucerneol
Compound Class NeolignanNeolignan
Primary Target Virus Coxsackie virus B3Enterovirus A71, Coxsackievirus A16, Coxsackievirus B3
Known Mechanism of Action Not fully elucidatedInduction of mitochondrial ROS, activation of STING/TBK-1/IRF3 pathway
Specificity Profile UndeterminedSpecificity for viral infection-induced cellular pathways demonstrated, but broader off-target screening data is limited.

This comparison highlights the level of detail required to establish the specificity of this compound. While both are neolignans with anti-CVB3 activity, the understanding of saucerneol's mechanism provides a clearer picture of its specific interaction with host-cell pathways.

Experimental Protocols for Assessing Specificity

To rigorously evaluate the specificity of this compound, a series of well-defined experiments are necessary. The following protocols are standard in the field of drug discovery and development.

Protocol 1: Target Identification and Validation

Objective: To identify the direct molecular target(s) of this compound within the host cell or the virus.

Methodology:

  • Affinity-Based Protein Profiling:

    • Synthesize a derivative of this compound with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

    • Incubate the probe with CVB3-infected cell lysates or purified viral components.

    • Activate the reactive group (e.g., with UV light) to covalently link the probe to its binding partners.

    • Isolate the probe-protein complexes using streptavidin-coated beads.

    • Identify the bound proteins using mass spectrometry (LC-MS/MS).

  • Thermal Proteome Profiling (TPP):

    • Treat intact cells or cell lysates with this compound.

    • Heat the samples across a range of temperatures.

    • Separate soluble from aggregated proteins by centrifugation.

    • Quantify the remaining soluble proteins using mass spectrometry.

    • Analyze the data to identify proteins whose thermal stability is altered in the presence of the compound, indicating a direct interaction.

  • Validation of Putative Targets:

    • Use techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm and quantify the binding affinity of this compound to the identified target protein(s).

    • Utilize genetic approaches (e.g., siRNA-mediated knockdown or CRISPR-Cas9 knockout) to deplete the target protein in cells and assess the impact on the antiviral activity of this compound.

Protocol 2: Off-Target Profiling

Objective: To assess the interaction of this compound with a broad range of other biological macromolecules to identify potential off-target effects.

Methodology:

  • Kinase Profiling:

    • Screen this compound against a large panel of recombinant human kinases (e.g., the Eurofins DiscoverX KINOMEscan™).

    • The assay measures the ability of the compound to compete with a ligand for the kinase's active site.

    • Results are typically reported as the percentage of inhibition at a given concentration or as a dissociation constant (Kd).

  • GPCR and Ion Channel Screening:

    • Utilize commercially available screening panels (e.g., from Eurofins or CEREP) to assess the activity of this compound against a wide array of G-protein coupled receptors and ion channels.

    • These assays typically measure changes in downstream signaling events (e.g., calcium flux, cAMP levels) or direct binding.

  • Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry:

    • As in TPP for target identification, this can be used more broadly to assess compound engagement with a wide range of cellular proteins in their native environment.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental approaches and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow_Target_ID cluster_Affinity Affinity-Based Profiling cluster_TPP Thermal Proteome Profiling Probe This compound Probe Complex Probe-Target Complex Probe->Complex Lysate Infected Cell Lysate Lysate->Complex Isolation Streptavidin Isolation Complex->Isolation MS Mass Spectrometry Isolation->MS Cells Cells + this compound Heat Heat Gradient Cells->Heat Separation Separate Soluble/Aggregated Heat->Separation MS2 Mass Spectrometry Separation->MS2 Analysis Identify Stabilized Proteins MS2->Analysis Signaling_Pathway_Saucerneol Saucerneol Saucerneol mROS Mitochondrial ROS Saucerneol->mROS induces STING STING mROS->STING activates TBK1 TBK1 STING->TBK1 phosphorylates IRF3 IRF3 TBK1->IRF3 phosphorylates Antiviral_Response Antiviral Response IRF3->Antiviral_Response induces

References

Independent Verification of 3a-Epiburchellin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivity of 3a-Epiburchellin, a neolignan natural product, with other related compounds. While direct independent verification studies for this compound are not yet available in published literature, this document summarizes the primary findings on its potent antiviral activity and places them in the context of other bioactive neolignans. All quantitative data is presented in structured tables, and detailed experimental protocols for the key bioassays are provided to support further research and verification efforts.

Introduction to this compound and its Bioactivity

This compound is a stereoisomer of Burchellin, a neolignan compound characterized by a rare core structure with three contiguous stereogenic centers. The first report on the bioactivity of Burchellin and its stereoisomers identified their potent antiviral effects against Coxsackievirus B3 (CVB3)[1]. This initial finding suggests a promising avenue for the development of novel antiviral agents. Neolignans, a class of plant secondary metabolites, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects, making them a rich source for drug discovery[2].

Comparative Bioactivity Data

To provide a comprehensive overview, the antiviral activity of Burchellin stereoisomers is compared with the antiviral and anticancer activities of other selected neolignans. The data is presented in the tables below, with IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values, where available. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is also included as a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Burchellin Stereoisomers and Comparator Neolignans against Coxsackievirus B3 (CVB3)

CompoundVirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Burchellin Stereoisomers Coxsackievirus B3VeroPotent Activity Reported--[1]
Isatindolignanoside ACoxsackievirus B3-25.9>100>3.9[3]
Chrysin derivative 9Coxsackievirus B3Vero~5>50>10[4]
Oroxylin ACoxsackievirus B3Vero~10 µg/ml>50 µg/ml>5[5]

Note: Specific IC₅₀ and CC₅₀ values for individual Burchellin stereoisomers, including this compound, were not detailed in the abstract of the primary study. The term "potent activity" suggests significant inhibition at non-toxic concentrations.

Table 2: Anticancer Activity of Selected Neolignans

CompoundCancer Cell LineIC₅₀ (µM)Reference
Manassantin ASK-Hep-1, PC-3, DU-145, BT-20, SK-BR-3, T-47D, Hela, T98G, SK-MEL-280.018 - 0.423[6]
(+)-Licarin AMelanoma B16-F1094.15[7]
HonokiolHCT-116, HT-29, PC318.2 - 52.1[8]
4-Acetyl-4-demethyl-podophyllotoxinHela, KB0.08, 0.05[9]
7-O-[(3,4-di-O-acetyl)-α-L-arabinopyranosyl]diphyllinHT-290.17[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antiviral and cytotoxic activities.

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is a common method to determine the ability of a compound to inhibit the destructive effect of a virus on host cells.

Materials:

  • Host cells (e.g., Vero cells)

  • Complete growth medium

  • Virus stock (e.g., Coxsackievirus B3)

  • Test compound (e.g., this compound)

  • 96-well microplates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that allows for the formation of a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of the test compound in the cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include control wells with cells only (no virus, no compound), virus-infected cells without compound (virus control), and uninfected cells with the compound (cytotoxicity control).

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator until the virus control wells show a significant cytopathic effect (typically 2-3 days).

  • Staining: Discard the medium and gently wash the cells with PBS. Add the Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Quantification: Wash the plates with water to remove excess stain and allow them to dry. Solubilize the stain by adding a suitable solvent (e.g., methanol (B129727) or a solution of 1% SDS in PBS).

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

  • Cells for testing (e.g., Vero cells)

  • Complete growth medium

  • Test compound (e.g., this compound)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include control wells with untreated cells.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizations

The following diagrams illustrate the experimental workflow for determining antiviral activity and a plausible signaling pathway that may be modulated by this compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells (e.g., Vero) Infection_Treatment 4. Infect Cells and Add Compound Dilutions Cell_Culture->Infection_Treatment Compound_Dilution 2. Prepare Serial Dilutions of this compound Compound_Dilution->Infection_Treatment Virus_Stock 3. Prepare Virus Stock (Coxsackievirus B3) Virus_Stock->Infection_Treatment Incubation 5. Incubate for 48-72h Infection_Treatment->Incubation CPE_Observation 6. Observe Cytopathic Effect (CPE) Incubation->CPE_Observation MTT_Assay 7. Perform MTT Assay (for Cytotoxicity) Incubation->MTT_Assay Data_Calculation 8. Calculate IC50 and CC50 CPE_Observation->Data_Calculation MTT_Assay->Data_Calculation

Caption: Experimental workflow for antiviral and cytotoxicity testing.

Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell Response CVB3 Coxsackievirus B3 Receptor Host Cell Receptor CVB3->Receptor Binding & Entry NFkB_Activation NF-κB Activation Receptor->NFkB_Activation Signal Transduction Viral_Replication Viral Replication Receptor->Viral_Replication Inflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB_Activation->Inflammatory_Cytokines NFkB_Activation->Viral_Replication Promotes Epiburchellin This compound Epiburchellin->NFkB_Activation Inhibition

Caption: Plausible antiviral mechanism via NF-κB pathway inhibition.

Conclusion

The initial findings on the antiviral activity of Burchellin stereoisomers, including this compound, are promising and warrant further investigation. This guide provides the available comparative data and detailed experimental protocols to facilitate independent verification and further exploration of this class of neolignans as potential therapeutic agents. Future research should focus on determining the precise IC₅₀ and CC₅₀ values for each stereoisomer and elucidating the specific molecular mechanisms underlying their antiviral effects.

References

Safety Operating Guide

Navigating the Disposal of 3a-Epiburchellin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and a step-by-step approach to the safe disposal of 3a-Epiburchellin, a lignan (B3055560) compound, ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on general best practices for handling chemical powders of unknown toxicity is mandated.

Prudent Handling and Disposal of this compound

Due to the limited availability of specific safety and disposal information for this compound, it must be treated as a potentially hazardous substance. The following procedures are based on established guidelines for the management of hazardous chemical waste.

Key Operational and Disposal Plans:

  • Risk Assessment: Before handling, a qualified safety professional should conduct a thorough risk assessment to identify potential hazards and establish specific safety protocols.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is required. If handling significant quantities or if there is a risk of aerosolization, a respirator may be necessary.

  • Containment: All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Waste Segregation: this compound waste must be segregated from other laboratory waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Disposal as Hazardous Waste: All this compound waste, including contaminated materials such as gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste through an approved environmental health and safety (EHS) vendor.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of 2-Epi-3a-epiburchellin, an epimer of this compound. This data should be used for informational purposes, and it is crucial to handle the compound with the caution required for a substance with incomplete toxicological data.

PropertyValue
Physical Description Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972)
Boiling Point (Predicted) 491.0 ± 45.0 °C
Density (Predicted) 1.27 ± 0.1 g/cm³

Experimental Protocol: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal or reuse.

  • Triple Rinsing: Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., acetone or ethyl acetate).

  • Rinsate Collection: The solvent rinsate must be collected and treated as hazardous waste.

  • Final Cleaning: After triple rinsing, wash the container with soap and water.

  • Disposal: The decontaminated container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe collect_waste Collect Waste in a Dedicated, Compatible Container ppe->collect_waste label_waste Label Container: 'Hazardous Waste - this compound' collect_waste->label_waste store_waste Store in a Designated Hazardous Waste Accumulation Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs end End: Waste Disposed by Approved Vendor contact_ehs->end

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

Personal protective equipment for handling 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3a-Epiburchellin, a lignan (B3055560) compound, in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, treating this compound as a substance with unknown but potentially significant hazards. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe working environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. The primary risks are assumed to be dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.

Body Area Personal Protective Equipment (PPE) Specifications & Rationale
Hands Double-gloving with nitrile glovesProvides protection against accidental skin contact. The outer glove should be removed and disposed of immediately after handling the compound.
Eyes & Face Safety glasses with side shields and a face shieldProtects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Body Fully-buttoned laboratory coatA dedicated lab coat for handling this compound is recommended to prevent contamination of personal clothing.
Respiratory A NIOSH-approved N95 respirator or higherRecommended when handling the powder form to prevent inhalation of fine particles. Work should be conducted in a certified chemical fume hood.
Feet Closed-toe shoesStandard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to use in experiments.

2.1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Place it in a secondary container and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If intact, transport the sealed container to the designated storage area.

2.2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials (strong oxidizing agents, acids, and bases).

  • The storage location should be clearly labeled with the compound's name and hazard warnings.

2.3. Preparation and Use:

  • All handling of this compound powder must be conducted within a certified chemical fume hood.

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use dedicated spatulas and weighing paper for the compound.

  • When preparing solutions, add the powder slowly to the solvent to avoid splashing. ChemFaces indicates that this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1].

  • Clean all equipment thoroughly after use.

2.4. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup a Don PPE b Prepare Fume Hood a->b c Weigh this compound b->c d Prepare Solvent c->d e Dissolve Compound d->e f Introduce Solution to Assay e->f g Incubate f->g h Data Collection g->h i Decontaminate Glassware h->i j Dispose of Waste i->j k Doff PPE j->k l Wash Hands k->l

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

3.1. Waste Segregation:

  • Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

3.2. Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Potentially Toxic").

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS office for guidance.

3.3. Waste Disposal Workflow Diagram

waste_disposal_workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid Contaminated Solids (Gloves, Paper) solid_waste Labeled Solid Hazardous Waste Bin solid->solid_waste liquid Contaminated Liquids (Solvents, Solutions) liquid_waste Labeled Liquid Hazardous Waste Bottle liquid->liquid_waste sharps Contaminated Sharps sharps_waste Labeled Sharps Container sharps->sharps_waste ehs_pickup Arrange EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_waste->ehs_pickup disposal Proper Disposal via Certified Vendor ehs_pickup->disposal

Caption: Waste disposal workflow for this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., chemical absorbent pads) while wearing full PPE. For large spills, evacuate the area and contact your institution's EHS office.

This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and your EHS office for any questions or concerns.

References

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